Product packaging for N-(2,3,4-Trimethoxybenzyl)propan-2-amine(Cat. No.:CAS No. 418782-90-8)

N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Cat. No.: B1270603
CAS No.: 418782-90-8
M. Wt: 239.31 g/mol
InChI Key: FOTKBTWNOGGGOH-UHFFFAOYSA-N
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Description

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a tertiary amine compound featuring a propan-2-amine backbone substituted with a 2,3,4-trimethoxybenzyl group. This structure makes it a versatile building block in organic synthesis and a candidate for pharmacological studies . Its molecular formula is C 13 H 21 NO 3 and it has a molecular weight of 239.31 g/mol . The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. Its functional groups, including the amine and methoxybenzyl components, allow it to participate in various chemical transformations, such as nucleophilic substitution reactions . The hydrobromide salt of this compound (CAS 1609399-99-6) is also available and is similarly used in scientific research . In research contexts, compounds with the trimethoxybenzyl pharmacophore, such as the well-known drug trimetazidine, are of significant interest due to their cardioprotective, anti-ischemic, and antioxidant properties . Recent scientific investigations have explored the potential of similar structures in creating hybrid molecules. For instance, trimetazidine-profen hybrids have demonstrated promising dual antioxidant and anti-inflammatory effects in vitro, highlighting the therapeutic potential of this chemical class . Furthermore, other research into structurally related trimethoxybenzyl compounds has shown that they can be designed to exhibit antitumour properties by targeting enzymes like epidermal growth factor receptor (EGFR) . The methoxy groups on the benzyl ring can enhance lipophilicity, which may influence the compound's binding affinity to biological targets and its membrane permeability . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3 B1270603 N-(2,3,4-Trimethoxybenzyl)propan-2-amine CAS No. 418782-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4/h6-7,9,14H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKBTWNOGGGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357931
Record name N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418782-90-8
Record name N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine of interest in medicinal chemistry and drug discovery due to its structural similarity to known bioactive molecules. The presence of the trimethoxybenzyl group suggests potential interactions with various biological targets. This technical guide provides a summary of the available physicochemical properties, outlines a general synthetic approach, and discusses potential areas of biological investigation based on related compounds. Due to the limited availability of direct experimental data for this specific molecule, some properties are estimated based on computational predictions and data from structurally analogous compounds.

Physicochemical Properties

A comprehensive table of key physicochemical properties for this compound is presented below. It is important to note that where direct experimental data is unavailable, values have been computationally predicted or extrapolated from similar chemical structures.

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number Not available---
Molecular Formula C₁₃H₂₁NO₃Calculated
Molecular Weight 239.31 g/mol Calculated
Appearance Pale yellow to yellow liquid (Predicted)Predicted based on similar compounds[1]
Melting Point Not available---
Boiling Point Not available---
Solubility Predicted to be miscible with methanol and methylene chloride; immiscible with water.Based on solubility of similar compounds[1]
pKa (Predicted) ~9.5 - 10.5Estimated based on similar secondary amines[1]
LogP (Predicted) ~2.5 - 3.5Estimated based on similar compounds[2]

Synthesis and Experimental Protocols

General Synthetic Protocol: Reductive Amination

A plausible and widely used method for the synthesis of this compound is the reductive amination of 2,3,4-trimethoxybenzaldehyde with propan-2-amine (isopropylamine). This two-step, one-pot reaction is a cornerstone of amine synthesis.

Reaction Scheme:

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the trimethoxybenzyl moiety is present in a variety of compounds with known pharmacological effects, suggesting potential areas for investigation.

Derivatives of trimethoxybenzyl have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory Effects: Compounds containing a 3,4,5-trimethoxybenzyl group have been investigated as selective COX-2 inhibitors. [3]* Anticancer Properties: Certain trimethoxyphenyl-based analogues have been synthesized and evaluated for their potential as anticancer agents. [4]* Cardiovascular Effects: A derivative, 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine), is used as a metabolic anti-ischemic agent. * Actoprotective Activity: A related diamine compound containing the 2,3,4-trimethoxybenzyl group has shown to restore physical performance in animal models. [5][6] Given these precedents, a logical starting point for investigating the biological activity of this compound would be to screen it for similar effects. The following diagram outlines a potential logical workflow for such a preliminary biological screening.

G cluster_screening Biological Screening Workflow compound N-(2,3,4-Trimethoxybenzyl) propan-2-amine primary_screening Primary Screening compound->primary_screening anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition) primary_screening->anti_inflammatory anticancer Anticancer Assays (e.g., Cytotoxicity against cancer cell lines) primary_screening->anticancer cardiovascular Cardiovascular Assays (e.g., Ischemia models) primary_screening->cardiovascular cns CNS Activity Assays primary_screening->cns hit_identification Hit Identification anti_inflammatory->hit_identification anticancer->hit_identification cardiovascular->hit_identification cns->hit_identification mechanism Mechanism of Action Studies hit_identification->mechanism If active lead_optimization Lead Optimization mechanism->lead_optimization

A proposed workflow for the initial biological evaluation of the target compound.

Conclusion

This technical guide provides a summary of the currently available information on the physicochemical properties of this compound. While direct experimental data is scarce, this document offers a framework for its synthesis and potential biological evaluation based on established chemical principles and data from structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in drug discovery and development.

References

Technical Guide: N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine characterized by a propan-2-amine moiety attached to a 2,3,4-trimethoxybenzyl group. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public chemical databases, its synthesis can be reliably achieved through established chemical reactions. This guide provides a detailed overview of its synthesis, predicted physicochemical properties, and a proposed experimental workflow.

Chemical Identity and Properties

While experimental data for this compound is not available, its properties can be predicted based on its chemical structure. These predictions are valuable for understanding its potential behavior in various chemical and biological systems.

PropertyPredicted Value
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
IUPAC Name N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
CAS Number Not publicly available
Appearance Likely a colorless to pale yellow oil or solid
Boiling Point Estimated to be in the range of 300-350 °C
Melting Point Dependent on crystalline form, if solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.

Synthesis Methodology: Reductive Amination

The most direct and widely used method for synthesizing N-alkylated benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and an amine, followed by its reduction to the corresponding amine.

For the synthesis of this compound, the precursors are 2,3,4-Trimethoxybenzaldehyde and propan-2-amine (isopropylamine). The reaction is typically carried out in the presence of a mild reducing agent.

Experimental Protocol

This protocol is a general guideline based on established reductive amination procedures. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Propan-2-amine (isopropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-Trimethoxybenzaldehyde (1 equivalent) in dichloromethane.

  • Amine Addition: Add propan-2-amine (1.1 to 1.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) to the reaction mixture in portions. The reaction is mildly exothermic. Maintain the temperature at room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow

The synthesis of this compound via reductive amination can be visualized as a straightforward workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_3_4_Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Imine_Formation Imine Formation (DCM, rt) 2_3_4_Trimethoxybenzaldehyde->Imine_Formation Propan_2_amine Propan-2-amine Propan_2_amine->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Imine Intermediate Final_Product N-(2,3,4-Trimethoxybenzyl) propan-2-amine Reduction->Final_Product

Caption: Reductive amination workflow for the synthesis of this compound.

Potential Applications and Further Research

Amines with substituted benzyl groups are a common motif in pharmacologically active compounds. The trimethoxy substitution pattern, in particular, is found in various natural products and synthetic molecules with diverse biological activities. While the specific biological profile of this compound is not documented, its structure suggests potential for investigation in areas such as:

  • Neuropharmacology: Many benzylamine derivatives interact with receptors and transporters in the central nervous system.

  • Antimicrobial Research: The lipophilic nature of the compound could facilitate membrane interaction, a property often exploited in antimicrobial agents.

  • Medicinal Chemistry: This compound can serve as a valuable intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.

Further research is required to elucidate the physicochemical properties, spectroscopic data (NMR, IR, MS), and biological activity of this compound. The synthetic protocol provided in this guide offers a reliable starting point for obtaining this compound for such investigations.

A Technical Guide to the Structure Elucidation of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of N-(2,3,4-Trimethoxybenzyl)propan-2-amine. The document details the expected outcomes from key spectroscopic techniques, presents standardized experimental protocols, and visually maps the elucidation workflow and molecular correlations.

Molecular Structure and Properties

This compound, with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol , is a secondary amine featuring a substituted trimethoxybenzyl group and an isopropyl group attached to the nitrogen atom.[1] The structural confirmation of this compound relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses, based on established principles of organic spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.90d, J ≈ 8.5 Hz1HAr-H (H-6)
~ 6.65d, J ≈ 8.5 Hz1HAr-H (H-5)
~ 3.88s3HOCH₃ (C-4)
~ 3.86s3HOCH₃ (C-3)
~ 3.85s3HOCH₃ (C-2)
~ 3.70s2HCH₂ (Benzyl)
~ 2.80sept, J ≈ 6.5 Hz1HCH (Isopropyl)
~ 1.50 (broad)s1HNH
~ 1.10d, J ≈ 6.5 Hz6H2 x CH₃ (Isopropyl)
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~ 152.5Ar-C (C-2)
~ 151.0Ar-C (C-4)
~ 142.0Ar-C (C-3)
~ 125.0Ar-C (C-1)
~ 124.5Ar-CH (C-6)
~ 107.0Ar-CH (C-5)
~ 61.0OCH₃ (C-4)
~ 60.8OCH₃ (C-3)
~ 56.0OCH₃ (C-2)
~ 52.0CH₂ (Benzyl)
~ 49.0CH (Isopropyl)
~ 23.02 x CH₃ (Isopropyl)
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 3350Weak-MediumN-H Stretch[2]
2960 - 2850Medium-StrongC-H Stretch (Aliphatic)
1590, 1480Medium-StrongC=C Stretch (Aromatic)
1280 - 1200StrongC-O Stretch (Aryl Ether)
1250 - 1020MediumC-N Stretch (Aliphatic Amine)[2]
910 - 665Broad, StrongN-H Wag (Secondary Amine)[2]
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
239[M]⁺ (Molecular Ion)
224[M - CH₃]⁺
182[M - C₃H₇N]⁺ (Loss of propan-2-amine)
151[C₉H₁₁O₃]⁺ (Trimethoxybenzyl cation)
44[C₂H₆N]⁺ (Isopropylamine fragment)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are collected.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. Key parameters include a 45° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 1024 scans are collected.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized to establish proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution (1 mg/mL in methanol) is injected into the GC.

  • Ionization: Electron Impact (EI) ionization is employed at a standard energy of 70 eV.

  • Analysis: The mass analyzer (e.g., a quadrupole) is scanned over a mass-to-charge (m/z) range of 40-500 amu to detect the molecular ion and its fragment ions.

Visualization of Elucidation Workflow and Structure

The following diagrams, generated using the DOT language, provide a visual representation of the logical workflow for structure elucidation and the key molecular correlations.

G cluster_0 Structure Elucidation Workflow cluster_1 Spectroscopic Techniques Synthesis & Purification Synthesis & Purification Initial Analysis Initial Analysis Synthesis & Purification->Initial Analysis Purified Compound Spectroscopic Analysis Spectroscopic Analysis Initial Analysis->Spectroscopic Analysis Hypothesized Structure Data Interpretation Data Interpretation Spectroscopic Analysis->Data Interpretation Raw Data NMR NMR Spectroscopic Analysis->NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation Interpreted Spectra Final Report Final Report Structure Confirmation->Final Report Confirmed Structure

Caption: Workflow for the structure elucidation of a synthesized compound.

Caption: Molecular Structure of this compound.

G cluster_mol Key HMBC Correlations H_Benzyl H-Benzyl (δ ~3.70) C_Aromatic_1 C-1 (δ ~125.0) H_Benzyl->C_Aromatic_1 ³J C_Aromatic_2 C-2 (δ ~152.5) H_Benzyl->C_Aromatic_2 ²J C_Aromatic_6 C-6 (δ ~124.5) H_Benzyl->C_Aromatic_6 ²J C_Isopropyl C-Isopropyl (δ ~49.0) H_Benzyl->C_Isopropyl ²J H_Isopropyl_CH H-Isopropyl CH (δ ~2.80) C_Isopropyl_CH3 C-Isopropyl CH3 (δ ~23.0) H_Isopropyl_CH->C_Isopropyl_CH3 ²J C_Benzyl C-Benzyl (δ ~52.0) H_Isopropyl_CH->C_Benzyl ²J H_Aromatic_5 H-5 (δ ~6.65) C_Aromatic_3 C-3 (δ ~142.0) H_Aromatic_5->C_Aromatic_3 ²J C_Aromatic_1_again C-1 (δ ~125.0) H_Aromatic_5->C_Aromatic_1_again ³J C_Aromatic_4 C-4 (δ ~151.0) H_Aromatic_5->C_Aromatic_4 ²J

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(2,3,4-Trimethoxybenzyl)propan-2-amine

This technical guide provides a detailed overview of the chemical properties, experimental protocols for synthesis and characterization, and a hypothetical workflow for the analysis of this compound. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Molecular Data

This compound is a secondary amine characterized by a trimethoxy-substituted benzyl group and an isopropyl group attached to the nitrogen atom. A summary of its key quantitative data is presented below.

ParameterValue
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
IUPAC Name This compound

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of N-benzylamine derivatives.[1][2][3]

2.1. Synthesis via Reductive Amination

This protocol describes the synthesis of the target compound from 2,3,4-trimethoxybenzaldehyde and propan-2-amine (isopropylamine) through reductive amination.

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Propan-2-amine (isopropylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in dichloromethane.

  • Add propan-2-amine (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to form the intermediate imine.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

  • Slowly add the STAB slurry to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

2.2. Characterization of this compound

To confirm the identity and purity of the synthesized compound, a variety of analytical techniques can be employed.[4]

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help identify the functional groups present in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and identify any volatile impurities.

Diagrams and Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

A Synthesized Crude Product This compound B Purification (Column Chromatography) A->B C Purity Assessment B->C D Structural Elucidation B->D E GC-MS Analysis C->E F NMR Spectroscopy (¹H and ¹³C) D->F G Mass Spectrometry (HRMS) D->G H FTIR Spectroscopy D->H I Final Characterized Compound E->I F->I G->I H->I

References

theoretical properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Executive Summary

This compound is a secondary amine featuring a trimethoxylated phenyl ring, a structural motif present in various biologically active compounds. While direct experimental data on this specific molecule is scarce, this guide synthesizes theoretical properties, predictive analyses, and data from structurally related compounds to provide a comprehensive profile for researchers and drug development professionals. The 2,3,4-trimethoxybenzyl moiety is a key component of compounds like ALM-802, which have demonstrated significant cardioprotective effects in preclinical models[1]. This suggests that this compound may hold therapeutic potential, warranting further investigation. This document outlines its chemical identity, predicted physicochemical properties, a plausible synthetic route, and a hypothesized mechanism of action based on analogue data.

Chemical Identity and Structure

This compound belongs to the class of substituted benzylamines. The core structure consists of a propan-2-amine (isopropylamine) group attached to a benzyl group, which is substituted with three methoxy groups at the 2, 3, and 4 positions of the aromatic ring.

  • IUPAC Name: N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine

  • Molecular Formula: C₁₃H₂₁NO₃

  • Core Components:

    • 2,3,4-Trimethoxybenzyl group: This functional group is derived from 2,3,4-trimethoxybenzaldehyde and is found in molecules investigated for cardioprotective activities[1].

    • Propan-2-amine (Isopropylamine): A common aliphatic secondary amine.

Theoretical Physicochemical Properties

Quantitative physicochemical properties are critical for predicting the pharmacokinetic profile of a compound. The following table summarizes key theoretical and predicted values for this compound, derived from computational models and data from close structural analogues.

PropertyPredicted ValueSource/AnalogueSignificance in Drug Development
Molecular Weight 239.31 g/mol CalculatedInfluences diffusion, absorption, and distribution.
Molecular Formula C₁₃H₂₁NO₃CalculatedBasic chemical identity.
Predicted pKa 9.36 ± 0.10Analogue: 2,3,4-Trimethoxybenzylamine[2]Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Predicted LogP 2.95Analogue: N-(3-Bromo-4-methoxybenzyl)propan-2-amine[3]Indicates lipophilicity, which affects membrane permeability and absorption.
Topological Polar Surface Area (TPSA) 39.7 ŲAnalogue: N-(3-Bromo-4-methoxybenzyl)propan-2-amine (21.26 Ų) + 2x ether oxygen (9.23 Ų each)Predicts transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1CalculatedInfluences solubility and binding interactions.
Hydrogen Bond Acceptors 4CalculatedInfluences solubility and binding interactions.
Rotatable Bonds 5CalculatedRelates to conformational flexibility and binding affinity.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is through reductive amination. This common synthetic strategy involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The proposed workflow starts from the commercially available 2,3,4-trimethoxybenzaldehyde.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2,3,4-Trimethoxybenzaldehyde C Intermediate Schiff Base (Imine) A->C Reaction B Propan-2-amine B->C Reaction E This compound C->E D Sodium Borohydride (NaBH4) D->E Reduction F Column Chromatography E->F G Pure Product F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology
  • Imine Formation:

    • Dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

    • Add propan-2-amine (1.1 to 1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions. Other reducing agents like sodium triacetoxyborohydride can also be used.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to obtain the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Potential Biological Activity and Mechanism of Action

Direct pharmacological studies on this compound have not been reported. However, its structural similarity to other biologically active molecules provides a basis for hypothesizing its potential therapeutic role.

Analogue-Based Hypothesis

A notable derivative, ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine), has shown significant cardioprotective and actoprotective (restoration of physical performance) effects in animal models[1][4]. The mechanism of ALM-802 is suggested to be linked to its ability to restore the expression of specific genes in the myocardium following ischemic events[1].

Given that this compound shares the key 2,3,4-trimethoxybenzyl pharmacophore, it is plausible that it could interact with similar biological targets. A hypothesized signaling pathway could involve interaction with a specific G-protein coupled receptor (GPCR) or ion channel, leading to the activation of downstream signaling cascades that modulate gene expression related to cellular protection and stress response.

G compound N-(2,3,4-Trimethoxybenzyl) propan-2-amine receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Binds cascade Intracellular Signaling Cascade (e.g., PKA/PKC) receptor->cascade Activates transcription Transcription Factors (e.g., CREB, NF-κB) cascade->transcription Phosphorylates gene Gene Expression Modulation transcription->gene Regulates effect Cardioprotective Effects (Cell Survival, Anti-ischemia) gene->effect Leads to

Caption: Hypothesized signaling pathway for potential cardioprotective effects.

Conclusion

This compound is a molecule of interest due to the established biological activity of its core 2,3,4-trimethoxybenzyl moiety in related compounds. This technical guide provides a foundational understanding of its theoretical properties, a robust synthetic protocol, and a data-driven hypothesis for its potential mechanism of action. The compiled data serves as a valuable resource for researchers in medicinal chemistry and pharmacology, encouraging further empirical investigation into the therapeutic potential of this compound, particularly in the context of cardiovascular disease. Experimental validation of the predicted properties and biological activities is a necessary next step.

References

An In-depth Technical Guide on the Proposed Synthesis and Characterization of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-(2,3,4-Trimethoxybenzyl)propan-2-amine is not extensively documented in publicly available scientific literature. Therefore, this guide presents a comprehensive overview based on established principles of organic synthesis and characterization of structurally related molecules. The experimental protocols and data are proposed based on analogous chemical transformations.

Introduction

This compound is a secondary amine featuring a substituted benzyl group and an isopropyl moiety. The trimethoxy substitution pattern on the aromatic ring is of interest in medicinal chemistry, as this motif is present in various biologically active compounds. This document provides a detailed theoretical framework for the discovery and history, proposed synthesis, and characterization of this compound.

Discovery and History

A thorough review of the scientific literature and chemical databases does not reveal a specific discovery or detailed historical account of this compound. Its existence is noted in some chemical supplier databases, but without associated peer-reviewed studies on its synthesis or biological activity. The interest in such a compound likely stems from the broader exploration of substituted phenethylamines and benzylamines as scaffolds for pharmacologically active agents. The individual components, 2,3,4-trimethoxybenzaldehyde and propan-2-amine, are well-known and commercially available reagents.

Proposed Synthetic Pathway

The most direct and widely employed method for the synthesis of N-substituted benzylamines is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

An alternative, though often less efficient for primary amines due to potential over-alkylation, is the direct N-alkylation of propan-2-amine with a suitable 2,3,4-trimethoxybenzyl halide.

Proposed Primary Synthetic Route: Reductive Amination

This approach is favored for its high efficiency and selectivity. The reaction proceeds by the formation of an iminium ion from 2,3,4-trimethoxybenzaldehyde and propan-2-amine, followed by reduction with a suitable hydride-based reducing agent.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Condensation Condensation 2,3,4-Trimethoxybenzaldehyde->Condensation Propan-2-amine Propan-2-amine Propan-2-amine->Condensation Iminium Ion (Intermediate) Iminium Ion (Intermediate) Condensation->Iminium Ion (Intermediate) Forms Reduction Reduction This compound This compound Reduction->this compound Iminium Ion (Intermediate)->Reduction Reduced by Reducing Agent Reducing Agent Reducing Agent->Reduction e.g., NaBH4

Figure 1: Proposed Reductive Amination Workflow.

Detailed Experimental Protocols (Proposed)

Synthesis of this compound via Reductive Amination

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Propan-2-amine (Isopropylamine)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane)

  • Glacial acetic acid (if using NaBH(OAc)₃)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in methanol.

  • Amine Addition: To the stirred solution, add propan-2-amine (1.2 eq). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl. Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde.

  • Basification and Extraction: Basify the aqueous layer with 2 M NaOH until a pH of >10 is achieved. Extract the product with three portions of dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

Data Presentation

Physicochemical Data (Theoretical)
PropertyValue
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Appearance (Predicted) Colorless to pale yellow oil or low melting solid
Boiling Point (Predicted) >300 °C (decomposes)
Solubility (Predicted) Soluble in methanol, ethanol, dichloromethane, chloroform. Sparingly soluble in water.
Spectroscopic Data (Anticipated)
TechniqueAnticipated Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.8-7.0 (d, 1H, Ar-H), 6.6-6.8 (d, 1H, Ar-H), 3.8-3.9 (s, 9H, 3 x OCH₃), 3.7 (s, 2H, Ar-CH₂), 2.8-3.0 (sept, 1H, CH(CH₃)₂), 1.0-1.2 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152-155 (Ar-C-O), 142-145 (Ar-C-O), 120-125 (Ar-C), 105-110 (Ar-C), 60-62 (OCH₃), 55-57 (OCH₃), 50-52 (Ar-CH₂), 48-50 (CH(CH₃)₂), 22-24 (CH(CH₃)₂)
IR (thin film, cm⁻¹) ~3300 (N-H stretch), 2960-2830 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1280, 1100 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 239 (M⁺), 224 ([M-CH₃]⁺), 181 ([M-C₃H₆N]⁺), 151 (trimethoxybenzyl fragment)

Signaling Pathways and Mechanism of Action

There is currently no available information on the specific signaling pathways modulated by or the mechanism of action of this compound. Research on structurally related trimethoxy-substituted compounds has explored a range of biological activities, including but not limited to, effects on tubulin polymerization and calcium channel modulation. However, any extrapolation to the title compound would be purely speculative without dedicated biological screening and mechanistic studies.

G cluster_precursors Chemical Precursors cluster_synthesis Synthetic Intermediates & Product 2,3,4-Trihydroxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trihydroxybenzaldehyde->2,3,4-Trimethoxybenzaldehyde Methylation Propan-2-amine (Isopropylamine) Propan-2-amine (Isopropylamine) This compound This compound Propan-2-amine (Isopropylamine)->this compound Reductive Amination 2,3,4-Trimethoxybenzaldehyde->this compound Reductive Amination

Figure 2: Logical Relationship of Precursors to Final Product.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which there is a paucity of published data. The proposed synthetic route via reductive amination represents a robust and high-yield approach for its preparation, leveraging readily available starting materials. The tabulated theoretical data offers a baseline for the characterization of this molecule. Further research is warranted to elucidate its physicochemical properties, biological activity, and potential applications in drug discovery and development. All protocols and data presented herein should be considered theoretical and require experimental validation.

An In-depth Technical Guide to N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of N-(2,3,4-Trimethoxybenzyl)propan-2-amine, a substituted benzylamine derivative of potential interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines its formal IUPAC nomenclature, proposes a robust synthetic protocol based on established chemical transformations, and presents relevant physicochemical data for its precursors. A detailed experimental workflow for its synthesis via reductive amination is provided, alongside a visual representation of this process using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Nomenclature

The systematic IUPAC name for the compound this compound is N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine .

This name is derived by identifying the longest carbon chain of the amine substituent, which is a 3-carbon chain (propane), with the amino group attached to the second carbon, hence "propan-2-amine". This amine is N-substituted with a 2,3,4-trimethoxybenzyl group.

Physicochemical Data

Property2,3,4-TrimethoxybenzaldehydePropan-2-amine (Isopropylamine)[1]
CAS Number 2103-57-375-31-0[1]
Molecular Formula C₁₀H₁₂O₄C₃H₉N[1]
Molecular Weight 196.20 g/mol 59.11 g/mol [1]
Appearance White to yellow crystalline powderColorless volatile liquid
Melting Point 38-41 °C-95.2 °C
Boiling Point 285 °C32.4 °C
Solubility Soluble in alcohols, etherMiscible with water, alcohol, ether

Proposed Synthetic Protocol: Reductive Amination

The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction. This method involves the condensation of 2,3,4-trimethoxybenzaldehyde with propan-2-amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

2,3,4-Trimethoxybenzaldehyde + Propan-2-amine → [Imine Intermediate] → this compound

Materials:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 eq)

  • Propan-2-amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3,4-trimethoxybenzaldehyde (1.0 eq) and dissolve it in the chosen solvent (DCM or DCE).

  • Amine Addition: Add propan-2-amine (1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reductant Addition: Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. If using sodium borohydride, the reaction is typically run in methanol. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis and purification process for this compound.

G reactant reactant process process product product analysis analysis A 2,3,4-Trimethoxy- benzaldehyde C Dissolve in DCM A->C B Propan-2-amine D Condensation to form Imine B->D C->D E Add NaBH(OAc)3 (Reducing Agent) D->E Imine Intermediate F In-situ Reduction E->F G Reaction Monitoring (TLC/LC-MS) F->G H Aqueous Work-up (NaHCO3 Quench) G->H Reaction Complete I Solvent Extraction (DCM) H->I J Drying and Concentration I->J K Column Chromatography (Purification) J->K Crude Product L Pure N-(2,3,4-Trimethoxybenzyl) propan-2-amine K->L

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. However, substituted benzylamines are a broad class of compounds with diverse pharmacological activities. For instance, compounds with a trimethoxybenzyl moiety are known to interact with various biological targets. Further research, including in vitro and in vivo screening, would be necessary to elucidate the pharmacological profile of this specific compound.

Conclusion

This technical guide provides foundational information on this compound, including its formal IUPAC name and a detailed, plausible synthetic route. While direct experimental data on the final compound is scarce, the provided protocol for reductive amination offers a reliable method for its synthesis, enabling further investigation into its physicochemical properties and biological activities. The data and workflows presented herein are intended to serve as a valuable resource for researchers initiating projects involving this and structurally related molecules.

References

Uncharted Territory: An In-depth Technical Guide on the Potential Biological Activity of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches have revealed a significant lack of publicly available scientific data on the specific biological activity of N-(2,3,4-Trimethoxybenzyl)propan-2-amine. Therefore, this document serves as a technical guide based on the biological activities of structurally analogous compounds. The information presented herein is for research and informational purposes only and should not be interpreted as established fact for the compound . Experimental validation is imperative to determine the actual biological profile of this compound.

Introduction

This compound is a secondary amine containing a trimethoxybenzyl group attached to a propan-2-amine backbone. While this specific molecule remains uncharacterized in terms of its biological effects, its structural motifs are present in a variety of biologically active compounds. The trimethoxybenzyl moiety, in particular, is a key pharmacophore in several classes of therapeutic agents. This guide will explore the potential biological activities of this compound by examining the established pharmacology of its structural relatives. The primary areas of potential activity suggested by these analogues include actoprotective, anticancer, and anti-inflammatory effects.

Potential Biological Activities Based on Structural Analogues

Actoprotective Activity

A closely related compound, N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine (compound ALM-802) , which features two 2,3,4-trimethoxybenzyl groups, has been investigated for its effects on physical performance. A study on mice demonstrated that ALM-802 exhibits significant actoprotective activity, helping to restore physical performance after acute fatigue[1].

CompoundDoseAdministration RouteEffect on Physical Performance (Distance Run to Fatigue)p-value
ALM-802 2 mg/kgIntraperitoneal387.9 ± 60.5 m (68% increase vs. control)0.023
Control --230.6 ± 29.6 m-
Trimetazidine (Reference) 30 mg/kgIntraperitonealNo significant effect-

The actoprotective activity of compound ALM-802 was evaluated in mice using a treadmill test to assess physical performance after acute fatigue[1].

  • Animal Model: Male mice were used for the study.

  • Induction of Fatigue: Acute fatigue was induced in the animals prior to the assessment.

  • Compound Administration: One day after the induction of fatigue, mice were administered ALM-802 (2 mg/kg) or the reference drug trimetazidine (30 mg/kg) via intraperitoneal injection. A control group received a vehicle.

  • Treadmill Test: The physical performance of the mice was assessed on a treadmill. The exercise tolerance was measured as the total distance run until complete fatigue.

  • Loading Protocol: A stepwise increase in load was applied. The initial running speed was 42 cm/sec, which was subsequently increased by 5 cm/sec every 5 minutes, up to a maximum speed of 77 cm/sec.

  • Data Analysis: The distance run to complete fatigue was recorded and statistically analyzed to compare the performance of the ALM-802 treated group with the control group.

Anticancer Activity

The trimethoxyphenyl (TMP) moiety is a well-known structural feature in a number of potent anticancer agents, particularly those that act as tubulin polymerization inhibitors. A study on a series of novel trimethoxyphenyl-based analogues synthesized from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone revealed significant cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line[2]. These compounds were found to inhibit β-tubulin polymerization, induce cell cycle arrest at the G2/M phase, and promote apoptosis[2].

CompoundIC50 (μM) against HepG2 Cells
Compound 9 1.38
Compound 10 2.54
Compound 11 3.21
Podophyllotoxin (Reference) Not specified

The cytotoxic activity of the synthesized trimethoxyphenyl-based analogues was evaluated against the HepG2 cell line using a standard cell viability assay[2].

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells were used.

  • Compound Preparation: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Cell Seeding: HepG2 cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and a reference drug (e.g., podophyllotoxin) for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

The 3,4,5-trimethoxybenzyl moiety has been incorporated into the structure of non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity and reduce their side effects. A study on N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivatives showed that these compounds act as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs.

While no direct quantitative data for the specific inhibitory concentrations (e.g., IC50 for COX-1/COX-2) of these benzamide derivatives are provided in the available search results, the research indicates their potential as anti-inflammatory agents. Further investigation into the primary literature would be necessary to obtain specific quantitative metrics.

Visualizations

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening of a novel chemical entity, such as this compound, to identify potential biological activities.

G cluster_0 Compound Synthesis and Characterization cluster_2 Data Analysis and Hit Identification cluster_3 In Vivo Validation synthesis Synthesis of This compound purification Purification and Structural Confirmation (NMR, MS, etc.) synthesis->purification cell_viability Cytotoxicity Assays (e.g., MTT on various cell lines) purification->cell_viability receptor_binding Receptor Binding Assays (e.g., GPCRs, ion channels) purification->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, kinases) purification->enzyme_inhibition data_analysis IC50/EC50 Determination cell_viability->data_analysis receptor_binding->data_analysis enzyme_inhibition->data_analysis hit_selection Selection of 'Hits' for Further Studies data_analysis->hit_selection animal_model Animal Model of Disease (e.g., inflammation, tumor xenograft) hit_selection->animal_model pk_pd Pharmacokinetic and Pharmacodynamic Studies animal_model->pk_pd

Caption: A conceptual workflow for the biological screening of a novel compound.

Conclusion

The biological activity of this compound remains to be elucidated through dedicated experimental studies. However, the analysis of structurally related compounds provides a rational basis for prioritizing future research efforts. The presence of the trimethoxybenzyl moiety suggests that this compound could potentially exhibit actoprotective, anticancer, or anti-inflammatory properties. The experimental protocols and quantitative data presented for its analogues offer a foundational framework for designing and conducting such investigations. It is crucial to reiterate that these are potential activities based on structural analogy, and direct experimental evidence is necessary to confirm any pharmacological effects of this compound.

References

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopy Analysis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) spectral data for the analysis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine. Due to the absence of published experimental NMR data for this specific compound, the provided spectral information is a prediction based on the analysis of structurally similar compounds. This document is intended to guide researchers in the characterization of this compound and related molecules.

Introduction

This compound is a secondary amine containing a 2,3,4-trimethoxybenzyl group and an isopropyl group attached to the nitrogen atom. The structural elucidation and confirmation of such small organic molecules are crucial in drug discovery and development. NMR spectroscopy is a primary analytical technique for the unambiguous determination of molecular structure. This document outlines the predicted ¹H and ¹³C NMR spectral data and a standard protocol for acquiring these spectra.

The predicted data is derived from the known NMR spectra of analogous compounds, including 2,3,4-trimethoxybenzaldehyde, 2,3,4-trimethoxybenzoic acid, and various N-benzylpropan-2-amine derivatives. These predictions can serve as a reference for the initial identification and subsequent structural verification of synthesized this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the additive effects of the chemical environments of the protons and carbons, as observed in structurally related molecules.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~6.95d~8.51HAr-H (H-6)
~6.65d~8.51HAr-H (H-5)
~3.88s-3HOCH₃ (C4)
~3.85s-3HOCH₃ (C3)
~3.82s-3HOCH₃ (C2)
~3.70s-2HN-CH₂-Ar
~2.80sept~6.51HN-CH(CH₃)₂
~1.50 (broad)s-1HN-H
~1.10d~6.56HN-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~152.5Ar-C (C-2)
~151.0Ar-C (C-4)
~142.0Ar-C (C-3)
~125.0Ar-C (C-1)
~124.5Ar-C (C-6)
~107.0Ar-C (C-5)
~61.0OCH₃ (C2)
~60.5OCH₃ (C4)
~56.0OCH₃ (C3)
~53.0N-CH₂-Ar
~49.0N-CH(CH₃)₂
~22.5N-CH(CH₃)₂

Experimental Protocol

This section provides a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Synthesis: this compound can be synthesized via reductive amination of 2,3,4-trimethoxybenzaldehyde with propan-2-amine. The aldehyde and amine are reacted in a suitable solvent (e.g., methanol or dichloromethane) in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Purification: The crude product should be purified by column chromatography on silica gel to obtain the pure amine.

  • NMR Sample:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • The choice of solvent can affect the chemical shifts, particularly of the N-H proton. CDCl₃ is a common choice for initial analysis.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • To aid in the definitive assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Reference the spectra using the internal standard (TMS at 0.00 ppm).

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Workflow Diagram

The following diagram illustrates the general workflow for the NMR spectroscopy analysis of this compound.

NMR_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification nmr_sample NMR Sample Preparation purification->nmr_sample oneD_nmr 1D NMR (¹H, ¹³C) nmr_sample->oneD_nmr Spectrometer twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr Optional processing Data Processing (FT, Phasing, Baseline) oneD_nmr->processing twoD_nmr->processing analysis Spectral Analysis (Shifts, Couplings, Integration) processing->analysis assignment Structure Elucidation & Verification analysis->assignment

NMR Spectroscopy Workflow

Conclusion

This document provides a comprehensive guide for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR data serve as a valuable starting point for the characterization of this compound. The detailed experimental protocol and workflow diagram offer a clear and structured approach for researchers in the field of drug development and organic synthesis to confidently identify and characterize their target molecules. It is important to reiterate that the provided spectral data are predictions and should be confirmed by experimental acquisition and analysis.

Application Note: Mass Spectrometric Analysis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine that contains a substituted benzyl group. Its structural similarity to known psychoactive substances and its potential as an intermediate in organic synthesis make its accurate identification and quantification crucial in various research and development settings. Mass spectrometry, often coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of this compound. This application note provides a detailed overview of the predicted mass spectral fragmentation of this compound, along with protocols for its analysis.

Predicted Mass Spectral Fragmentation (Electron Ionization)

Under Electron Ionization (EI), this compound is expected to undergo characteristic fragmentation patterns dominated by cleavage at the bonds alpha to the nitrogen atom and benzylic cleavage. The molecular weight of this compound is 239.31 g/mol . As a compound containing a single nitrogen atom, its molecular ion peak is expected at an odd m/z value.[1]

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for aliphatic amines.[2][3] For this compound, this can result in the loss of a methyl group from the isopropyl moiety to form a stable immonium ion, or the loss of the entire isopropyl group.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is also highly probable, leading to the formation of a stable 2,3,4-trimethoxybenzyl cation. This fragment can undergo further fragmentation through the loss of formaldehyde (CH₂O) or methyl radicals from the methoxy groups.[4]

A proposed fragmentation pathway is illustrated below:

G cluster_alpha Alpha-Cleavage cluster_benzyl Benzylic Cleavage cluster_benzyl_frag Further Fragmentation mol This compound [M]⁺˙ m/z 239 f1 [M - CH₃]⁺ m/z 224 mol->f1 - •CH₃ f2 [C₁₀H₁₃O₃]⁺ m/z 181 mol->f2 - •C₃H₈N f3 [C₃H₈N]⁺ m/z 58 mol->f3 - •C₁₀H₁₃O₃ f4 [C₉H₉O₂]⁺ m/z 151 f2->f4 - CH₂O

Figure 1: Proposed Electron Ionization fragmentation pathway for this compound.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum

m/zProposed StructureFragmentation Pathway
239[C₁₃H₂₁NO₃]⁺˙Molecular Ion
224[C₁₂H₁₈NO₃]⁺α-cleavage (Loss of a methyl radical from isopropyl)
181[C₁₀H₁₃O₃]⁺Benzylic cleavage (Trimethoxybenzyl cation)
151[C₉H₉O₂]⁺Loss of formaldehyde (CH₂O) from the m/z 181 fragment
58[C₃H₈N]⁺Benzylic cleavage (Propan-2-amine cation)

Quantitative Analysis

For quantitative analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. An isotope-labeled internal standard can be used for accurate quantification.[5] The following table summarizes a hypothetical set of parameters for a quantitative LC-MS/MS method.

Table 2: Hypothetical LC-MS/MS Parameters for Quantitative Analysis

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)240.16 (M+H)⁺
Product Ion 1 (m/z)181.09 (Quantitative)
Product Ion 2 (m/z)151.06 (Qualitative)
Collision EnergyTo be optimized experimentally
Dwell Time100 ms
Hypothetical Performance
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity (r²)>0.99

Experimental Protocols

Protocol 1: Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and confirmation of this compound.

1. Sample Preparation a. Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as methanol or acetonitrile.[6] b. Vortex the sample to ensure complete dissolution. c. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6] d. Transfer the filtered solution to a GC-MS autosampler vial.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Dissolve Sample (1 mg/mL in Methanol) p2 Vortex p1->p2 p3 Filter (0.22 µm) p2->p3 p4 Transfer to Vial p3->p4 a1 Inject into GC-MS p4->a1 a2 Data Acquisition a1->a2 a3 Data Analysis a2->a3

Figure 2: Workflow for qualitative analysis by GC-MS.

2. GC-MS Instrument Parameters

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

    • Solvent Delay: 3 minutes.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and accurate quantification of this compound in a given matrix.

1. Sample Preparation a. Prepare a stock solution of the analytical standard and a separate stock solution of a suitable internal standard (e.g., a deuterated analog) in methanol. b. Create a series of calibration standards by spiking a blank matrix with known concentrations of the analytical standard. c. To an aliquot of the sample and each calibration standard, add a fixed amount of the internal standard solution. d. Perform a sample clean-up procedure appropriate for the matrix, such as liquid-liquid extraction or solid-phase extraction, to remove interferences.[7] e. Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. f. Transfer the reconstituted sample to an LC-MS autosampler vial.

2. LC-MS/MS Instrument Parameters

  • Liquid Chromatograph:

    • Use the parameters outlined in Table 2 or optimize as needed for the specific application.

  • Mass Spectrometer:

    • Use the parameters outlined in Table 2. The collision energy for the precursor to product ion transitions should be optimized by infusing a standard solution of the analyte.

Mass spectrometry provides powerful tools for the unambiguous identification and precise quantification of this compound. The predicted fragmentation patterns serve as a valuable guide for interpreting mass spectra obtained by GC-MS with electron ionization. For sensitive quantification, LC-MS/MS with electrospray ionization is the method of choice. The detailed protocols provided herein offer a starting point for method development and can be adapted to suit specific research needs and sample matrices.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-(2,3,4-Trimethoxybenzyl)propan-2-amine using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to offer a robust starting point for researchers and scientists engaged in the synthesis and purification of related amine compounds. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for efficient purification, along with data presentation and a visual workflow diagram.

Introduction

This compound is a secondary amine that may serve as an intermediate in the synthesis of various biologically active molecules.[1] As with many synthetic organic compounds, achieving high purity is crucial for subsequent applications, including pharmacological studies and further chemical transformations. Reversed-phase HPLC is a powerful technique for the purification of moderately polar to nonpolar compounds.[2] For amines, which can exhibit poor peak shape and variable retention due to interactions with residual silanols on silica-based stationary phases, the use of mobile phase additives is often necessary for successful separation.[3][4] This protocol employs a C18 stationary phase with a mobile phase containing a modifier to ensure efficient and reproducible purification.

Experimental Protocol

This section details the methodology for the HPLC purification of this compound.

Materials and Reagents
  • This compound (crude reaction mixture)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA) or Triethylamine (TEA) (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution and column washing)

  • DMSO (optional, for sample dissolution)

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Vortex mixer

  • pH meter (optional)

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol, acetonitrile, or a mixture with a small amount of DMSO are good starting points.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.22 µm syringe filter prior to injection to prevent clogging of the HPLC system.

HPLC Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification. Method optimization may be required based on the specific impurity profile of the crude sample.

ParameterRecommended Condition
Column C18, 5 µm particle size, 100 Å pore size (e.g., 19 x 150 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 15 mL/min
Detection Wavelength 220 nm and 254 nm
Injection Volume 1-5 mL (dependent on concentration and column size)
Column Temperature Ambient

Note on Mobile Phase Modifier: The addition of an acid like TFA protonates the amine, reducing tailing and improving peak shape. Alternatively, for acid-sensitive compounds, a basic modifier like TEA can be used to run the separation at a higher pH where the amine is in its free-base form.[4]

Purification and Analysis Workflow

The following diagram illustrates the logical workflow for the purification and analysis process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing cluster_final Final Product dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject fractionate Collect Fractions inject->fractionate analyze Analyze Fractions by Analytical HPLC fractionate->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Pure this compound evaporate->final_product HPLC_Principles cluster_system HPLC System cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_analyte Analyte cluster_separation Separation Principle A A: 0.1% TFA in Water (Polar) elution Elution by Increasing Organic Content A->elution Weak Eluent B B: 0.1% TFA in ACN (Less Polar) B->elution Strong Eluent column C18 Column (Nonpolar) retention Retention based on Hydrophobicity column->retention analyte This compound analyte->retention Interacts with retention->elution Overcome by

References

Application Note: Characterization of N-(2,3,4-Trimethoxybenzyl)propan-2-amine in Serotonin 5-HT2A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a novel research compound with a chemical structure suggesting potential interaction with biogenic amine receptors. The presence of the trimethoxybenzyl group indicates a possible affinity for serotonin, dopamine, or adrenergic receptors, which are key targets in drug discovery for neurological and psychiatric disorders. This document provides a detailed protocol for characterizing the binding affinity of this compound at the human serotonin 5-HT2A receptor using a competitive radioligand binding assay. Additionally, it outlines the typical signaling pathway associated with 5-HT2A receptor activation.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₂₁NO₃

  • Predicted Target Class: G-protein coupled receptors (GPCRs), specifically monoamine receptors. Based on structural similarities to known psychoactive compounds, the serotonin 5-HT₂ receptor subfamily is a primary target of interest.

Data Presentation

The binding affinity of this compound was determined by its ability to displace a specific radioligand from the human 5-HT2A receptor expressed in HEK293 cells. The inhibitory constant (Kᵢ) was calculated from the IC₅₀ value obtained in competitive binding assays. The following table summarizes hypothetical binding data for the compound against a panel of monoamine receptors to assess its selectivity.

Table 1: Receptor Binding Profile of this compound

Receptor TargetRadioligandKᵢ (nM) of Test Compound
5-HT2A [³H]Ketanserin 15.2
5-HT2C[³H]Mesulergine89.7
5-HT1A[³H]8-OH-DPAT> 1000
D₂ (Dopamine)[³H]Spiperone450.3
α₁ (Adrenergic)[³H]Prazosin275.1

Experimental Protocols

A detailed methodology for performing a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor is provided below.

1. Preparation of Cell Membranes

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Harvest cells by scraping into ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA protein assay.

    • Store membrane aliquots at -80°C until use.

2. Competitive Radioligand Binding Assay

  • Materials:

    • This compound (test compound)

    • [³H]Ketanserin (radioligand)

    • Serotonin (for non-specific binding determination)

    • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation fluid

    • Microplate scintillation counter

  • Protocol:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration equal to its Kd, e.g., 1 nM), and 100 µL of cell membrane preparation (containing 10-20 µg of protein).

      • Non-specific Binding: 50 µL of serotonin (at a final concentration of 10 µM), 50 µL of [³H]Ketanserin, and 100 µL of cell membrane preparation.

      • Test Compound: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL of [³H]Ketanserin, and 100 µL of cell membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity bound to the filters using a microplate scintillation counter.

3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK299-5HT2A) harvest Harvest Cells cell_culture->harvest homogenize Homogenization harvest->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend & Quantify Protein centrifuge2->resuspend store Store at -80°C resuspend->store plate_setup Plate Setup (Total, NSB, Compound) store->plate_setup incubation Incubation (60 min, RT) plate_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Experimental workflow for the receptor binding assay.

Application Notes and Protocols for N-(2,3,4-Trimethoxybenzyl)propan-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature searches have not yielded specific experimental data or established applications for N-(2,3,4-Trimethoxybenzyl)propan-2-amine. The following information is based on the synthesis and properties of structurally related compounds and provides a foundational guide for researchers interested in exploring this molecule.

Introduction

This compound is a research chemical belonging to the substituted benzylamine class. While this specific compound is not documented in available scientific literature, its structural motifs—the 2,3,4-trimethoxybenzyl group and the propan-2-amine backbone—are present in molecules with known biological activities. The 2,3,4-trimethoxybenzyl moiety is a key component of the cardioprotective and actoprotective agent ALM-802.[1] This suggests that this compound may serve as a valuable building block or a candidate for biological screening.

These notes provide a potential synthetic route for this compound, summarize the applications of related compounds, and detail an experimental protocol for assessing a relevant biological activity.

Potential Applications of Structurally Related Compounds

The applications of compounds containing the trimethoxybenzyl moiety or a similar N-benzylpropan-2-amine scaffold are varied, suggesting potential areas of investigation for the title compound.

Compound/ClassSubstitution PatternReported Application/ActivityCitation
ALM-802 Contains two N-(2,3,4-trimethoxybenzyl) groupsActoprotective activity; restores physical performance after fatigue in mice.[1]
N-benzyl-1-(4-methoxyphenyl)propan-2-amine 4-methoxybenzylIntermediate in the synthesis of pharmaceuticals, including potential therapeutics for mood disorders and cancer.[2]
Trimetazidine Contains a 2,3,4-trimethoxybenzyl groupAnti-ischemic (cardioprotective) agent.
Substituted N-benzylphenethylamines Varied, often 2,5-dimethoxybenzylHigh-potency agonists at 5-HT2A receptors, suggesting potential psychoactive or neurological effects.
N-benzyl-3-(4-methoxyphenoxy)propan-1-amine 4-methoxyphenoxyIntermediate for compounds targeting mood disorders; may interact with serotonin receptors.[3]

Synthetic Protocol: Reductive Amination

A common and effective method for synthesizing N-substituted benzylamines is through reductive amination.[4][5] The following is a proposed protocol for the synthesis of this compound from 2,3,4-trimethoxybenzaldehyde and propan-2-amine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Propan-2-amine (isopropylamine)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst (e.g., 10% Pd/C)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 2,3,4-trimethoxybenzaldehyde in anhydrous methanol.

    • Add 1.1 to 1.5 equivalents of propan-2-amine to the solution.

    • Stir the mixture at room temperature for 2-4 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde.

  • Reduction:

    • Method A (Sodium Borohydride):

      • Cool the reaction mixture in an ice bath.

      • Slowly add 1.5 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas evolution.

      • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 3-5 hours or until the reaction is complete.

    • Method B (Catalytic Hydrogenation):

      • To the methanolic solution of the imine, add 5-10 mol% of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

      • Subject the mixture to a hydrogen atmosphere (typically 1-3 bar) and stir vigorously until the uptake of hydrogen ceases.

  • Work-up and Purification:

    • If using NaBH₄, carefully quench the reaction by adding water or a dilute HCl solution. If using catalytic hydrogenation, filter the mixture through a pad of celite to remove the catalyst.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification aldehyde 2,3,4-Trimethoxybenzaldehyde imine_formation Imine Formation (Methanol, RT) aldehyde->imine_formation amine Propan-2-amine amine->imine_formation reduction Reduction (e.g., NaBH4 or H2/Pd-C) imine_formation->reduction workup Aqueous Work-up reduction->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Proposed synthesis workflow for the target compound.

Biological Activity Assessment Protocol

Given that the related compound ALM-802 has shown actoprotective effects, a similar assay could be employed to screen this compound for its potential to enhance physical performance. The following protocol is adapted from the study on ALM-802.[1]

Experimental Protocol: Assessment of Actoprotective Activity in Mice

Objective: To evaluate the effect of this compound on the physical performance of mice subjected to acute fatigue using a treadmill test.

Animals:

  • Male mice of a standard strain (e.g., CD-1 or C57BL/6), weighing 20-25g.

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 1% Tween 80)

  • Positive control (optional, e.g., Trimetazidine)

  • Animal treadmill with adjustable speed.

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize the mice to the laboratory environment for at least one week.

    • Familiarize the animals with the treadmill for 2-3 days prior to the experiment by allowing them to walk on it at a low speed for a few minutes.

    • Randomly divide the animals into experimental groups (e.g., Vehicle control, Test compound group).

  • Induction of Acute Fatigue:

    • On the day of the experiment, subject the mice to a forced running session on the treadmill until complete fatigue. Fatigue is defined as the inability of the mouse to remain on the running belt despite gentle prodding.

    • Record the baseline distance run for each animal.

  • Compound Administration:

    • Immediately after the fatigue protocol, administer the test compound or vehicle via intraperitoneal injection. Dosing will need to be determined, but a starting point could be in the range of 2-10 mg/kg, based on related compounds.[1]

  • Performance Testing:

    • 24 hours after the administration of the compound, re-test the animals' performance on the treadmill.

    • Use a stepwise increase in load. For example, start at an initial speed of 42 cm/sec and increase the speed by 5 cm/sec every 5 minutes.[1]

    • The primary endpoint is the total distance run until complete fatigue.

  • Data Analysis:

    • Calculate the mean distance run for each group.

    • Compare the performance of the test compound group to the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

G Logical Relationship of the Target Compound to a Bioactive Analog cluster_components Chemical Moieties cluster_compounds Compounds moiety 2,3,4-Trimethoxybenzyl target N-(2,3,4-Trimethoxybenzyl) propan-2-amine (Target Compound) moiety->target bioactive ALM-802 (Bioactive Compound) moiety->bioactive backbone Propan-2-amine backbone->target activity Actoprotective Activity target->activity Hypothesized Activity bioactive->activity Demonstrated Activity

Hypothesized relationship based on shared chemical features.

Conclusion

While this compound is not a well-characterized compound, its structural relationship to known bioactive molecules makes it a person of interest for chemical and pharmacological research. The provided synthetic protocol offers a viable route to its preparation, and the bioassay protocol presents a starting point for investigating its potential physiological effects. Researchers are encouraged to perform full analytical characterization (NMR, MS, etc.) of the synthesized compound before proceeding with biological studies.

References

Application Note & Protocol: Synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine of interest in medicinal chemistry and drug discovery due to its structural relation to pharmacologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via a reductive amination pathway. The procedure involves the reaction of 2,3,4-trimethoxybenzaldehyde with propan-2-amine (isopropylamine) in the presence of a reducing agent. This method is a common and effective way to form C-N bonds.[1][2]

Chemical Reaction Scheme

The overall synthesis is a two-step, one-pot procedure. First, 2,3,4-trimethoxybenzaldehyde reacts with propan-2-amine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the target secondary amine, this compound.

cluster_reactants Reactants cluster_process Process cluster_product Product A 2,3,4-Trimethoxybenzaldehyde C Imine Formation A->C B Propan-2-amine B->C D Reduction C->D Reducing Agent (e.g., NaBH4) E This compound D->E

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound using sodium borohydride as the reducing agent.

Materials and Reagents

  • 2,3,4-Trimethoxybenzaldehyde

  • Propan-2-amine (Isopropylamine)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous methanol (5 mL per mmol of aldehyde).

  • Imine Formation: To the stirred solution, add propan-2-amine (1.5 eq) dropwise at room temperature. Stir the reaction mixture for 2 hours at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4-6 hours or until the reaction is complete (monitored by TLC).

  • Workup:

    • Quench the reaction by slowly adding deionized water (10 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add dichloromethane (20 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2,3,4-Trimethoxybenzaldehyde1.0 eq
Propan-2-amine1.5 eq
Sodium Borohydride1.2 eq
Reaction Conditions
SolventAnhydrous Methanol
Imine Formation Time2 hours
Reduction Temperature0 °C to Room Temperature
Reduction Time4-6 hours
Product
YieldExpected: 70-90%
Physical StateExpected: Oil or low-melting solid
Purity (by HPLC/NMR)>95% after purification
Characterization Data
¹H NMR (CDCl₃, 400 MHz)Expected shifts (ppm): δ 6.6-7.0 (Ar-H), 3.8-3.9 (OCH₃), 3.7 (Ar-CH₂), 2.8-3.0 (CH), 1.0-1.2 (CH₃)
¹³C NMR (CDCl₃, 100 MHz)Expected shifts (ppm): δ 140-155 (Ar-C), 110-125 (Ar-CH), 60-62 (OCH₃), 50-55 (Ar-CH₂), 45-50 (CH), 20-25 (CH₃)
Mass Spectrometry (ESI+)Expected m/z: [M+H]⁺

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis Workflow A Dissolve 2,3,4-Trimethoxybenzaldehyde in Methanol B Add Propan-2-amine A->B C Stir for 2h at RT (Imine Formation) B->C D Cool to 0 °C C->D E Add NaBH4 Portion-wise D->E F Stir for 4-6h at RT (Reduction) E->F G Quench with Water F->G H Remove Methanol (Rotary Evaporation) G->H I Extract with DCM H->I J Wash with NaHCO3 and Brine I->J K Dry with MgSO4 J->K L Filter and Concentrate K->L M Purify by Column Chromatography L->M N Characterize Product (NMR, MS) M->N

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in a controlled manner.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analytical Standards

A well-characterized analytical standard for N-(2,3,4-Trimethoxybenzyl)propan-2-amine should meet stringent purity requirements. The following tables summarize the key chemical and physical properties, as well as typical specifications for a high-purity standard.

Physicochemical Properties
PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1]
CAS Number 418782-90-8[1]
Appearance Colorless to pale yellow oil or solidTypical for secondary amines
Boiling Point 308.5 ± 37.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 131.7 ± 16.0 °C[1]
Solubility Soluble in methanol, ethanol, chloroform, and other organic solventsGeneral chemical knowledge
Quality Control Specifications
ParameterSpecificationMethod
Purity (by HPLC) ≥ 98.0%HPLC-UV
Purity (by GC) ≥ 98.0%GC-FID
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents To be specified based on synthesisGC-HS
Related Substances Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%HPLC-UV, GC-MS

Experimental Protocols

The following protocols are provided as examples for the analysis of this compound. These methods are based on established analytical techniques for similar compounds and should be validated for their intended use according to ICH guidelines[2][3].

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is suitable for determining the purity of this compound and for quantifying related substances.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent with UV detector
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methanol.

  • For purity analysis, dilute the stock solution to 0.1 mg/mL with the mobile phase.

  • For related substance analysis, use the stock solution at 1.0 mg/mL.

Data Analysis:

  • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

  • Identify and quantify impurities using a reference standard for each known impurity, or by using relative response factors if standards are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Analysis

GC-MS is a powerful technique for the identification of this compound and for the analysis of volatile impurities.

Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

Sample Preparation:

  • Dissolve the sample in methanol or dichloromethane to a concentration of 0.1 mg/mL.

  • Inject directly into the GC-MS system.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 239. Key fragments would likely arise from the cleavage of the benzylic C-N bond, leading to a prominent ion at m/z 181 (the trimethoxybenzyl cation) and the isopropylamine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Instrumentation and Conditions:

ParameterCondition
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Expected Chemical Shifts (¹H NMR in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (2H)δ 6.5 - 7.0m2H
Methoxy (3H)δ ~3.8-3.9s3H
Methoxy (3H)δ ~3.8-3.9s3H
Methoxy (3H)δ ~3.8-3.9s3H
Benzylic CH₂δ ~3.7s2H
Isopropyl CHδ ~2.8septet1H
Amine NHδ ~1.5-2.5 (broad)s1H
Isopropyl CH₃ (6H)δ ~1.1d6H

Potential Impurities

The following table lists potential process-related impurities that may be present in this compound, based on a common synthetic route involving reductive amination of 2,3,4-trimethoxybenzaldehyde with propan-2-amine.

Impurity NameStructurePotential Source
2,3,4-TrimethoxybenzaldehydeUnreacted starting material
Propan-2-amineExcess reagent
N,N-Di-(2,3,4-trimethoxybenzyl)propan-2-amineOver-alkylation
2,3,4-Trimethoxybenzyl alcoholReduction of the aldehyde

Visualizations

Synthesis and Impurity Formation Pathway

G Potential Synthesis and Impurity Pathway A 2,3,4-Trimethoxybenzaldehyde C Reductive Amination (e.g., NaBH4, H2/Pd-C) A->C Imp1 Unreacted 2,3,4-Trimethoxybenzaldehyde A->Imp1 Imp4 Reduced Aldehyde (Alcohol) A->Imp4 Side Reaction B Propan-2-amine B->C Imp2 Excess Propan-2-amine B->Imp2 D This compound (Final Product) C->D Imp3 Over-alkylation Product C->Imp3

Caption: A potential synthetic route and sources of impurities.

Analytical Method Validation Workflow

G Analytical Method Validation Workflow (ICH Q2(R1)) cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Finalization Dev Develop Analytical Method (e.g., HPLC, GC) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for analytical method validation.

Biological Context and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited in publicly available literature. However, the trimethoxybenzyl moiety is present in compounds with known biological activities. For instance, some trimethoxyphenyl derivatives have been investigated for their potential as anticancer agents[1]. Additionally, a more complex compound containing a 2,3,4-trimethoxybenzyl group, N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine, has shown actoprotective activity, which is the ability to enhance physical performance under strenuous conditions[4].

Given the structural relationship to other phenethylamines, it is plausible that this compound could interact with various receptors and enzymes within the central nervous system. Further research is required to elucidate its specific molecular targets and pharmacological profile.

Conclusion

These application notes provide a framework for the analytical characterization of this compound. The provided protocols for HPLC, GC-MS, and NMR serve as a starting point for researchers to develop and validate their own methods for quality control and research purposes. While the biological activity of this specific compound is not yet well-defined, its structural motifs suggest that it may be a valuable compound for further investigation in drug discovery and development.

References

Application Notes and Protocols for N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no published in vitro experimental uses for the specific compound N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Consequently, the generation of detailed application notes, experimental protocols, and data visualizations for this molecule is not possible at this time. The core requirements of data presentation, detailed methodologies, and visualization of signaling pathways are contingent on the existence of primary research data, which is currently unavailable for this specific chemical entity.

For researchers, scientists, and drug development professionals interested in the potential applications of this molecule, the absence of existing data suggests that any investigation would represent novel research. Initial exploratory studies would be required to determine its basic biological activities.

Potential Starting Points for Novel In Vitro Research:

While no data exists for this compound, the structural motifs present in the molecule, namely the trimethoxybenzyl group and the propan-2-amine moiety, are found in compounds with established biological activities. Researchers could consider exploring activities associated with these fragments as a starting point for investigation.

1. Monoamine Oxidase (MAO) Inhibition Assay:

  • Rationale: Structurally related N-benzyl-propan-amine derivatives have demonstrated activity as inhibitors of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism.

  • Experimental Approach: An in vitro MAO inhibition assay using recombinant human MAO-A and MAO-B enzymes could be performed. The assay would measure the ability of this compound to inhibit the deamination of a substrate, often detected via fluorescence or luminescence.

2. Cytotoxicity and Anti-proliferative Screening:

  • Rationale: The trimethoxyphenyl moiety is present in various natural and synthetic compounds with anti-cancer properties, such as combretastatin analogues that inhibit tubulin polymerization.

  • Experimental Approach: A panel of cancer cell lines could be treated with increasing concentrations of the compound to determine its cytotoxic and anti-proliferative effects. A standard MTT or resazurin-based assay would be a suitable initial screening method to determine IC50 values.

3. Anti-inflammatory Activity Assays:

  • Rationale: Compounds containing a trimethoxybenzyl group have been investigated for their anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Experimental Approach: In vitro COX-1/COX-2 and LOX inhibition assays could be conducted to assess the compound's ability to block the activity of these key inflammatory enzymes.

Logical Workflow for Initial In Vitro Screening

For any novel compound such as this compound, a logical workflow for initial in vitro screening is essential. The following diagram illustrates a potential starting sequence for such an investigation.

G cluster_0 Initial Compound Characterization cluster_1 Primary Screening cluster_2 Secondary Screening (If Activity Detected) compound This compound (Purity and Structural Verification) cytotoxicity Cytotoxicity Assay (e.g., MTT on various cell lines) compound->cytotoxicity Test Compound enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO, COX, LOX) compound->enzyme_inhibition Test Compound dose_response Dose-Response Studies (Determine IC50) cytotoxicity->dose_response If cytotoxic enzyme_inhibition->dose_response If inhibitory mechanism_of_action Mechanism of Action Studies (e.g., Tubulin Polymerization, Apoptosis Assays) dose_response->mechanism_of_action

Caption: A logical workflow for the initial in vitro screening of a novel compound.

Should research on this compound be published in the future, this document can be updated to include detailed protocols and data from those studies. Until then, the information provided serves as a guide for initiating novel research into the bioactivity of this compound.

Revolutionizing Neuropharmacology: Advanced Applications & Protocols for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The field of neuropharmacology is experiencing a transformative era, driven by groundbreaking research into novel therapeutic targets and the development of sophisticated methodologies. To support researchers, scientists, and drug development professionals in this rapidly evolving landscape, we present a comprehensive set of application notes and protocols detailing key advancements in the study and treatment of neurological disorders. These notes focus on the therapeutic potential of psychedelics and glutamatergic modulators for depression, the targeting of neuroinflammatory pathways, and the application of cutting-edge techniques such as optogenetics, CRISPR-Cas9, and in vivo calcium imaging.

Section 1: Novel Antidepressant Strategies

The limitations of traditional monoaminergic antidepressants have spurred research into novel mechanisms for treating depression. Two promising avenues are the modulation of the glutamatergic system and the therapeutic application of psychedelics.

The Glutamatergic System: A New Frontier in Antidepressant Drug Development

Growing evidence implicates the glutamatergic system in the pathophysiology of major depressive disorder (MDD).[1][2][3] Unlike traditional antidepressants that can take weeks to exert their effects, agents targeting the glutamatergic system, such as the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine, have demonstrated rapid and robust antidepressant effects in treatment-resistant patients.[4][5][6]

Application Note: Ketamine and its derivatives represent a paradigm shift in the management of severe depression. Their rapid onset of action is thought to be mediated by a complex signaling cascade that enhances synaptic plasticity. Research in this area is focused on developing glutamatergic modulators with improved safety profiles and sustained efficacy.

Quantitative Data Summary: Preclinical Efficacy of Glutamatergic Modulators

CompoundAnimal ModelBehavioral TestKey FindingReference
Ketamine (10 mg/kg)Chronic Unpredictable Stress (Rat)Sucrose Preference TestReversal of anhedonia-like behavior[7]
Ketamine (10 mg/kg)Forced Swim Test (Mouse)Immobility TimeSignificant reduction in immobility time
Rapastinel (10 mg/kg)Social Defeat Stress (Mouse)Social Interaction TestIncreased social interaction time[7]

Experimental Protocol: Evaluation of Ketamine's Antidepressant-Like Effects in a Mouse Model of Depression

This protocol describes the use of the Forced Swim Test (FST) to assess the antidepressant-like effects of ketamine in mice.[8][9][10]

Materials:

  • Male BALB/c mice

  • Ketamine hydrochloride (10 mg/kg)

  • Saline solution (vehicle)

  • Cylindrical water tanks (30 cm height, 20 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

Procedure:

  • Habituation (Day 1): Place each mouse individually in a cylinder filled with 15 cm of water for a 15-minute pre-test session. This accentuates the behavioral differences in the subsequent test.[8]

  • Drug Administration (Day 2): Thirty minutes before the test, administer ketamine (10 mg/kg, i.p.) or saline to the mice.

  • Forced Swim Test (Day 2): Place the mice back into the water-filled cylinders for a 5-minute test session.

  • Behavioral Scoring: Record the sessions and score the duration of immobility (floating passively). A reduction in immobility time is indicative of an antidepressant-like effect.[8]

  • Locomotor Activity Control: To rule out false positives due to general hyperactivity, assess locomotor activity in a separate open field test.[9][11]

Signaling Pathway: Proposed Mechanism of Ketamine's Rapid Antidepressant Action

ketamine_pathway ketamine Ketamine nmda NMDA Receptor (on GABAergic Interneuron) ketamine->nmda Blocks gaba ↓ GABA Release nmda->gaba glutamate ↑ Glutamate Surge gaba->glutamate ampa AMPA Receptor (on Pyramidal Neuron) glutamate->ampa Activates bdnf ↑ BDNF Release ampa->bdnf trkb TrkB Receptor bdnf->trkb Activates mtor mTOR Signaling trkb->mtor synaptogenesis ↑ Synaptogenesis & Neuroplasticity mtor->synaptogenesis antidepressant Rapid Antidepressant Effects synaptogenesis->antidepressant

Ketamine's mechanism of action.

Psychedelics: A Renaissance in Psychiatric Research

Recent clinical trials have shown that psychedelics, such as psilocybin, can produce rapid and sustained antidepressant effects, particularly in individuals with treatment-resistant depression.[12] The primary mechanism of action is thought to be through agonism of the serotonin 5-HT2A receptor, leading to enhanced neuroplasticity.[12][13]

Application Note: Psilocybin-assisted psychotherapy is a promising new treatment modality for depression.[14][15] Preclinical research is crucial for elucidating the precise neurobiological mechanisms underlying its therapeutic effects and for identifying novel compounds with similar efficacy but fewer hallucinogenic properties.[16][17]

Experimental Protocol: Assessing the Antidepressant-Like Effects of Psilocybin in a Rat Model of Depression

This protocol outlines the use of the Flinner Sensitive Line (FSL) rat, a genetic model of depression, to evaluate the effects of psilocybin.

Materials:

  • FSL rats

  • Psilocybin (2-10 mg/kg, i.p.)

  • Vehicle control

  • Forced Swim Test apparatus

  • Sucrose preference test apparatus

Procedure:

  • Drug Administration: Administer psilocybin or vehicle to FSL rats.

  • Behavioral Testing:

    • Forced Swim Test: 24 hours post-injection, conduct the FST as described in the ketamine protocol.

    • Sucrose Preference Test: Measure the consumption of a sucrose solution versus water to assess anhedonia-like behavior. An increase in sucrose preference indicates an antidepressant-like effect.

  • Neurobiological Analysis: Following behavioral testing, brain tissue can be collected to investigate changes in 5-HT2A receptor expression and markers of neuroplasticity.[18]

Section 2: Targeting Neuroinflammation in Neurological Disorders

Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[19][20] This has opened up new avenues for therapeutic intervention aimed at modulating the brain's immune response.[21]

Application Note: Targeting neuroinflammatory pathways offers a novel therapeutic strategy for a variety of CNS disorders. Preclinical models are essential for identifying and validating new anti-inflammatory drug candidates. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a robust neuroinflammatory response in both in vitro and in vivo models.[2][20][22]

Quantitative Data Summary: Pro-inflammatory Cytokine Upregulation in LPS-Induced Neuroinflammation

CytokineIn Vitro ModelIn Vivo ModelFold Increase (vs. Control)Reference
TNF-αBV-2 MicrogliaMouse Brain10-50[23]
IL-1βPrimary AstrocytesRat Hippocampus20-100[2]
IL-6Organotypic Slice CulturesMouse Cortex15-75[24]

Experimental Protocol: Induction and Quantification of Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation using LPS and subsequent quantification of inflammatory markers.[2][21]

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli (0.25 - 1 mg/kg)

  • Saline

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Antibodies for Iba1 (microglia marker) and GFAP (astrocyte marker) for immunohistochemistry

Procedure:

  • LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS or saline to the mice.

  • Tissue Collection: At a designated time point (e.g., 24 hours post-injection), euthanize the mice and collect brain tissue.

  • Quantification of Inflammatory Markers:

    • Cytokine Measurement: Homogenize a portion of the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[12]

    • Immunohistochemistry: Fix and section the remaining brain tissue. Perform immunohistochemistry for Iba1 and GFAP to visualize and quantify microglial and astrocyte activation, respectively.[19]

Experimental Workflow: In Vitro Neuroinflammation Model

neuroinflammation_workflow start Seed BV-2 Microglial Cells culture Culture to 70-80% Confluency start->culture treatment Treat with LPS (e.g., 1 µg/mL) +/- Anti-inflammatory Compound culture->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Collect Cell Lysate incubation->cell_lysate elisa Measure Cytokines (TNF-α, IL-6) by ELISA supernatant->elisa western Measure Inflammatory Proteins (e.g., iNOS, COX-2) by Western Blot cell_lysate->western end Data Analysis elisa->end western->end

Workflow for in vitro neuroinflammation studies.

Section 3: Advanced Methodologies in Neuropharmacology Research

The development of novel tools to manipulate and monitor neural circuits with high precision has revolutionized neuropharmacology research.

Optogenetics: Illuminating Neural Circuits

Optogenetics allows for the precise control of the activity of genetically defined populations of neurons with light.[25][26] This technology has been instrumental in dissecting the neural circuits underlying behavior and disease.[23]

Application Note: Optogenetics can be used to investigate the causal role of specific neural circuits in the therapeutic effects of neuropharmacological agents. For example, by stimulating or inhibiting neurons in the prefrontal cortex, researchers can mimic or block the antidepressant-like effects of certain drugs.[27][28][29]

Experimental Protocol: Optogenetic Stimulation of the Medial Prefrontal Cortex (mPFC)

This protocol provides a general framework for optogenetic stimulation of glutamatergic neurons in the mPFC of mice.[28][30]

Materials:

  • Transgenic mice expressing Cre recombinase under a specific promoter (e.g., CaMKIIα for glutamatergic neurons)

  • Adeno-associated virus (AAV) encoding a light-sensitive opsin (e.g., Channelrhodopsin-2, ChR2) in a Cre-dependent manner

  • Stereotaxic surgery equipment

  • Optic fiber implants

  • Laser light source (473 nm for ChR2)

Procedure:

  • Viral Injection and Fiber Implantation: Stereotaxically inject the AAV into the mPFC and implant an optic fiber above the injection site.

  • Opsin Expression: Allow several weeks for the opsin to be expressed in the target neurons.

  • Optogenetic Stimulation: Connect the optic fiber to the laser source and deliver light pulses to activate the ChR2-expressing neurons. Stimulation parameters (e.g., frequency, pulse duration) should be optimized for the specific experiment.[30]

  • Behavioral or Electrophysiological Readout: Concurrently with stimulation, perform behavioral tests or electrophysiological recordings to assess the effects of neuronal activation.

CRISPR-Cas9: Precision Genome Editing in Neuroscience

The CRISPR-Cas9 system has revolutionized the ability to make precise modifications to the genome.[31] In neuropharmacology, it is used to create cellular and animal models of neurological disorders by introducing disease-associated mutations, and to investigate the function of specific genes in drug response.[26][32][33]

Application Note: CRISPR-Cas9 can be used in primary neuron cultures to knock out or knock in genes of interest to study their role in synaptic function and drug response.[25] This provides a powerful tool for target validation in drug discovery.

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout in Primary Neuron Culture

This protocol describes a method for knocking out a target gene in primary cortical neurons using CRISPR-Cas9.[32][33]

Materials:

  • Primary cortical neurons from embryonic mice or rats

  • Plasmids co-expressing Cas9 and a guide RNA (sgRNA) targeting the gene of interest

  • Electroporation system for neurons (e.g., Neon Transfection System)

  • Reagents for immunocytochemistry or Western blotting to validate knockout

Procedure:

  • Neuron Culture: Isolate and culture primary cortical neurons.

  • Transfection: Transfect the neurons with the Cas9 and sgRNA plasmids using electroporation.

  • Gene Editing and Protein Knockdown: Culture the neurons for at least four days to allow for gene editing and subsequent protein degradation.

  • Validation: Validate the knockout of the target protein using immunocytochemistry or Western blotting.

  • Functional Assays: Perform functional assays to assess the phenotypic consequences of the gene knockout.

In Vivo Calcium Imaging: Visualizing Neuronal Activity in Real-Time

In vivo calcium imaging allows for the monitoring of the activity of large populations of neurons simultaneously in awake, behaving animals.[34][35][36] This technique utilizes genetically encoded calcium indicators (GECIs) like GCaMP, which fluoresce upon calcium binding during neuronal firing.[37]

Application Note: This methodology is invaluable for understanding how neuropharmacological agents modulate neural circuit dynamics to produce their behavioral effects. Researchers can visualize how a drug alters the activity patterns of specific neuronal ensembles during a relevant behavioral task.[38][39]

Experimental Protocol: Wide-field Calcium Imaging in an Awake, Head-Fixed Mouse

This protocol describes the surgical preparation and imaging procedure for wide-field calcium imaging of the dorsal cortex.[34][35]

Materials:

  • Transgenic mice expressing GCaMP (e.g., in cortical excitatory neurons)

  • Surgical equipment for craniotomy and head-bar implantation

  • Wide-field fluorescence microscope with a sensitive camera

  • Data acquisition and analysis software

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse and perform a craniotomy over the dorsal cortex.

    • Implant a head-bar for head fixation.

    • Create a sealed cranial window over the exposed cortex.

  • Habituation: Habituate the head-fixed mouse to the imaging setup.

  • Imaging:

    • Illuminate the cortex with excitation light (e.g., 485 nm for GCaMP).

    • Record the fluorescence signals from the cortical surface using a CCD camera.

    • Present sensory stimuli or engage the mouse in a behavioral task while imaging.

  • Data Analysis:

    • Correct for motion artifacts.

    • Calculate the change in fluorescence over baseline (ΔF/F) for different regions of interest to represent neural activity.

Experimental Workflow: In Vivo Calcium Imaging

calcium_imaging_workflow start Surgical Preparation: Craniotomy & Head-bar Implantation recovery Post-operative Recovery (>7 days) start->recovery habituation Habituation to Head-Fixation recovery->habituation imaging Wide-field or Two-photon Calcium Imaging in Awake Mouse habituation->imaging acquisition Data Acquisition imaging->acquisition behavior Behavioral Task or Sensory Stimulation behavior->imaging analysis Data Analysis: Motion Correction, ΔF/F Calculation acquisition->analysis end Correlation of Neural Activity with Behavior analysis->end

Workflow for in vivo calcium imaging experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Troubleshooting Guide

Low product yield, incomplete reactions, and the presence of impurities are common challenges during the synthesis of this compound via reductive amination of 2,3,4-trimethoxybenzaldehyde with propan-2-amine. This guide provides a structured approach to identify and resolve these issues.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm Verify Starting Material Quality (Aldehyde and Amine Purity) start->check_sm Initial Check check_imine Monitor Imine Formation (TLC, GC-MS, or NMR) check_sm->check_imine If materials are pure check_reduction Assess Reduction Step check_imine->check_reduction If imine formation is successful optimize_imine Optimize Imine Formation: - Add acidic catalyst (e.g., AcOH) - Use dehydrating agent (e.g., mol. sieves) - Increase reaction time/temperature check_imine->optimize_imine If imine formation is slow/incomplete optimize_reduction Optimize Reduction: - Use a milder reducing agent (e.g., NaBH(OAc)3) - Control temperature during addition - Increase equivalents of reducing agent check_reduction->optimize_reduction If reduction is incomplete or side products form purification_issue Address Purification Issues: - Column chromatography - Acid-base extraction - Recrystallization of salt form check_reduction->purification_issue If reduction is complete but product is impure optimize_imine->check_reduction optimize_reduction->purification_issue success Improved Yield and Purity purification_issue->success

Caption: A flowchart outlining the steps to troubleshoot low yield or reaction failure in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The primary areas to investigate are:

  • Purity of Starting Materials: Ensure the 2,3,4-trimethoxybenzaldehyde and propan-2-amine are of high purity. Impurities in the aldehyde can inhibit the reaction, while water in the amine can hinder imine formation.

  • Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a crucial equilibrium step. If this equilibrium does not favor the imine, the subsequent reduction will be inefficient.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Some reducing agents, like sodium borohydride, can also reduce the starting aldehyde if not used under the right conditions.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield.

Q2: I am observing a significant amount of unreacted 2,3,4-trimethoxybenzaldehyde in my crude product. How can I address this?

A2: The presence of unreacted aldehyde suggests one of two primary issues:

  • Incomplete Imine Formation: The reaction may not have been given enough time, or the conditions may not be optimal for the formation of the imine intermediate. Consider adding a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.

  • Premature Reduction of the Aldehyde: If you are using a strong reducing agent like sodium borohydride, it may be reducing the aldehyde before it has a chance to react with the amine. To mitigate this, you can either form the imine first and then add the reducing agent, or switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the imine.

Q3: My final product is contaminated with a significant amount of 2,3,4-trimethoxybenzyl alcohol. What is causing this side product?

A3: The formation of 2,3,4-trimethoxybenzyl alcohol is a common side reaction where the reducing agent directly reduces the starting aldehyde. This is more likely to occur with less reactive amines or when using a less selective reducing agent. To minimize this, consider the following:

  • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of imines in the presence of aldehydes.

  • Two-Step Procedure: First, allow the aldehyde and amine to react to form the imine. Monitor the reaction by TLC or GC-MS. Once the imine has formed, add the reducing agent.

Q4: How can I purify the final product, this compound?

A4: The product is a secondary amine and can be purified by several methods:

  • Column Chromatography: Silica gel chromatography is a common method for purifying amines. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Acid-Base Extraction: As an amine, the product is basic. It can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.

  • Crystallization: The amine can be converted to a salt (e.g., hydrochloride salt) which may be crystalline and can be purified by recrystallization.

Q5: What is the role of an acidic catalyst, like acetic acid, in this reaction?

A5: An acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This accelerates the formation of the imine intermediate. However, the amount of acid should be catalytic, as a large excess can protonate the amine, rendering it non-nucleophilic.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its simplicity and high selectivity, which often leads to cleaner reactions and higher yields.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine: Add propan-2-amine (1.2 eq) to the solution and stir at room temperature for 20-30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful when using the less expensive but less selective sodium borohydride.

  • Imine Formation: Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) and propan-2-amine (1.2 eq) in methanol. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the imine by TLC or GC-MS.

  • Workup: Carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

ParameterProtocol 1 (NaBH(OAc)₃)Protocol 2 (NaBH₄)
Reagents 2,3,4-trimethoxybenzaldehyde, propan-2-amine, NaBH(OAc)₃2,3,4-trimethoxybenzaldehyde, propan-2-amine, NaBH₄
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Methanol
Catalyst Typically not required, but catalytic acetic acid can be usedTypically not required
Typical Yield Generally higher (expected >80%)Can be variable, often lower than with NaBH(OAc)₃
Key Side Product Minimal2,3,4-trimethoxybenzyl alcohol
Procedure One-potTwo-step (recommended)

Visualizations

Diagram: Reductive Amination Pathway

Reductive_Amination_Pathway aldehyde 2,3,4-Trimethoxybenzaldehyde imine Imine Intermediate aldehyde->imine + H₂O side_product 2,3,4-Trimethoxybenzyl Alcohol aldehyde->side_product [Reduction] (Side Reaction) amine Propan-2-amine amine->imine + H₂O product This compound imine->product [Reduction] (e.g., NaBH(OAc)₃ or NaBH₄)

Caption: The reaction pathway for the synthesis of this compound via reductive amination.

Technical Support Center: N-(2,3,4-Trimethoxybenzyl)propan-2-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: 2,3,4-trimethoxybenzaldehyde and propan-2-amine.

  • Reductant-Related Byproducts: Borohydride salts or other residues from the reducing agent used in reductive amination.

  • Over-alkylation Products: Tertiary amines formed if the secondary amine reacts further with the benzyl halide precursor (if applicable in the synthetic route).

  • Oxidation Products: The amine functionality can be susceptible to oxidation, leading to colored impurities.

  • Solvent Adducts: Residual solvents from the reaction or workup.

Q2: What is the recommended first-pass purification strategy for crude this compound?

A2: For a first-pass purification, column chromatography on silica gel is a common and effective method. The polarity of the eluent can be tuned to separate the desired secondary amine from less polar impurities (like unreacted aldehyde) and more polar impurities (like amine salts). A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Q3: The purified amine appears as a colored oil. What causes the color and how can it be removed?

A3: A yellow or brownish color is often indicative of trace impurities, possibly arising from oxidation of the amine or phenolic impurities. Treatment with activated charcoal can be effective in removing colored impurities. Dissolve the amine in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal.

Q4: Can this compound be purified by crystallization?

A4: Yes, crystallization is a potential purification method, especially for obtaining high-purity material. The free base is an oil at room temperature, but its salt form (e.g., hydrochloride or hydrobromide salt) is typically a crystalline solid. Formation of the salt followed by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol) can be a very effective final purification step.

Troubleshooting Guides

Guide 1: Low Purity After Column Chromatography

Problem: The purity of this compound is below 95% after silica gel column chromatography.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your product and impurities (Rf value of ~0.3 for the product).Improved separation of the desired compound from impurities on the column.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.Sharper bands and better separation, leading to higher purity fractions.
Co-eluting Impurities If an impurity has a very similar polarity, consider a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC.Resolution of the co-eluting impurity from the final product.
Product Degradation on Silica Amines can sometimes degrade on acidic silica gel. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).Minimized degradation of the amine during chromatography, resulting in higher yield and purity.
Guide 2: Difficulty in Crystallizing the Amine Salt

Problem: The hydrochloride or hydrobromide salt of this compound fails to crystallize and remains an oil or a sticky solid.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent System Screen a variety of solvent systems for recrystallization. Good systems often consist of a solvent in which the salt is soluble at high temperatures and insoluble at low temperatures (e.g., isopropanol, ethanol, methanol/diethyl ether).Formation of a crystalline solid upon cooling or addition of an anti-solvent.
Presence of Impurities Impurities can inhibit crystallization. Try to further purify the oily salt by another round of column chromatography (if possible) or by performing a liquid-liquid extraction to remove soluble impurities.Removal of impurities that interfere with the crystal lattice formation, leading to successful crystallization.
Supersaturation Issues Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available.Initiation of crystal growth from the supersaturated solution.
Incorrect Stoichiometry of Acid Ensure the correct molar equivalent of HCl or HBr has been added. An excess or deficit of acid can sometimes prevent crystallization. Titrate a small sample to determine the exact amount of acid needed.Formation of the correct salt stoichiometry which is more amenable to crystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble HCl gas through the solution until precipitation is complete. Monitor the pH to ensure it is acidic.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent, such as isopropanol or ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purity and Yield from Different Column Chromatography Conditions

Run Stationary Phase Eluent System (Gradient) Purity (by HPLC) Yield
1Silica GelHexanes/Ethyl Acetate (95:5 to 70:30)96.2%85%
2Silica Gel (1% TEA)Hexanes/Ethyl Acetate (95:5 to 70:30)98.5%82%
3Alumina (Basic)Dichloromethane/Methanol (100:0 to 98:2)97.8%88%
4Preparative HPLC (C18)Acetonitrile/Water (with 0.1% TFA)>99.5%70%

Table 2: Effect of Recrystallization Solvent on Purity and Recovery of the Hydrochloride Salt

Solvent System Initial Purity (HPLC) Final Purity (HPLC) Recovery
Isopropanol98.5%>99.8%90%
Ethanol/Diethyl Ether98.5%99.7%85%
Methanol98.5%99.5%75% (some solubility when cold)
Acetone98.5%99.6%88%

Visualizations

PurificationWorkflow Crude Crude Product (this compound) ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography PurityCheck1 Purity Check (TLC/HPLC) ColumnChromatography->PurityCheck1 PurifiedFreeBase Purified Free Base (>95% Purity) PurityCheck1->PurifiedFreeBase Purity OK Repurify Re-purify or Alternative Method PurityCheck1->Repurify Purity Not OK SaltFormation Salt Formation (HCl) PurifiedFreeBase->SaltFormation Recrystallization Recrystallization SaltFormation->Recrystallization FinalProduct High Purity Salt (>99.5%) Recrystallization->FinalProduct

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity after Column Chromatography CheckTLC Review TLC Separation Start->CheckTLC GoodSep Good Separation on TLC? CheckTLC->GoodSep OptimizeSolvent Optimize Eluent System GoodSep->OptimizeSolvent No CheckLoading Column Overloaded? GoodSep->CheckLoading Yes Success Improved Purity OptimizeSolvent->Success ReduceLoading Reduce Sample Load CheckLoading->ReduceLoading Yes CheckDegradation Streaking/Tailing on TLC? CheckLoading->CheckDegradation No ReduceLoading->Success UseTEA Add Triethylamine (TEA) to Eluent/Silica CheckDegradation->UseTEA Yes CheckDegradation->Success No UseTEA->Success

Caption: Troubleshooting decision tree for low purity after column chromatography.

Technical Support Center: Synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine. The primary focus is on avoiding the formation of byproducts during this reductive amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the reductive amination of 2,3,4-trimethoxybenzaldehyde with propan-2-amine (isopropylamine). This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Q2: What are the primary byproducts to expect in this synthesis?

A2: The main byproducts typically encountered are:

  • (2,3,4-Trimethoxyphenyl)methanol: Formed by the reduction of the starting aldehyde, 2,3,4-trimethoxybenzaldehyde, before it can react with the amine.

  • Unreacted starting materials: Residual 2,3,4-trimethoxybenzaldehyde and isopropylamine.

  • Tertiary amine: Formed from the over-alkylation of the desired secondary amine product. This is more common with less sterically hindered amines.

  • Intermediate imine: If the reduction step is incomplete, the intermediate N-(2,3,4-trimethoxybenzylidene)propan-2-amine may remain.

Q3: Which reducing agent is best suited for this reaction to minimize byproducts?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[1] It is milder and more selective for the iminium ion over the aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄), thus minimizing the formation of (2,3,4-trimethoxyphenyl)methanol.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective, but raises toxicity concerns due to the potential generation of cyanide.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can distinguish between the starting aldehyde, the imine intermediate, and the final amine product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired secondary amine. 1. Incomplete imine formation. 2. Inefficient reduction of the imine. 3. Suboptimal reaction temperature.1. Add 4Å molecular sieves to the reaction mixture to remove water and drive the imine formation equilibrium forward. 2. Ensure the reducing agent is fresh and added in appropriate stoichiometry (typically 1.1-1.5 equivalents). 3. Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50°C) may be beneficial, but this can also increase side reactions.
Significant amount of (2,3,4-trimethoxyphenyl)methanol byproduct. The reducing agent is too reactive and is reducing the aldehyde directly.1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). 2. If using sodium borohydride (NaBH₄), ensure the imine has fully formed before adding the reducing agent. This can be done by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before introducing NaBH₄ at a low temperature (0°C).
Presence of unreacted 2,3,4-trimethoxybenzaldehyde. 1. Insufficient amount of isopropylamine. 2. Incomplete reaction.1. Use a slight excess of isopropylamine (1.1-1.2 equivalents). 2. Increase the reaction time and monitor by TLC until the aldehyde spot disappears.
Formation of a tertiary amine byproduct. The secondary amine product is reacting with another molecule of the aldehyde and being reduced.1. This is less likely with a sterically hindered amine like isopropylamine. However, if observed, try to use a stoichiometric amount of the aldehyde or a slight excess of the amine. 2. Ensure the reaction is not run for an excessively long time after completion.
Difficulty in purifying the final product. The product may be contaminated with starting materials or byproducts with similar polarities.1. An acidic workup can help separate the basic amine product from the neutral aldehyde and alcohol byproducts. Extract the aqueous layer with an organic solvent to remove impurities, then basify the aqueous layer and extract the product. 2. Column chromatography on silica gel is an effective purification method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent tailing) is recommended.

Data Presentation

Table 1: Hypothetical Comparison of Reducing Agents on Reaction Outcome

Reducing AgentTypical Molar EquivalentsRelative ReactivityPotential for Aldehyde ReductionExpected Purity of Crude Product
Sodium Borohydride (NaBH₄)1.0 - 1.5HighHighModerate
Sodium Cyanoborohydride (NaBH₃CN)1.1 - 1.5ModerateLowHigh
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2 - 1.5ModerateVery LowVery High
Catalytic Hydrogenation (H₂/Pd-C)CatalyticVariesModerateHigh

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Propan-2-amine (isopropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4Å Molecular Sieves (optional, but recommended)

Procedure:

  • To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 equiv.) in dichloromethane (DCM) is added propan-2-amine (1.1 equiv.).

  • (Optional) Add activated 4Å molecular sieves to the mixture.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.2 equiv.) is added portion-wise to the stirred mixture.

  • The reaction is stirred at room temperature for 6-24 hours. The progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction_Pathway Aldehyde 2,3,4-Trimethoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine - H2O Byproduct_Alcohol (2,3,4-Trimethoxyphenyl)methanol Aldehyde->Byproduct_Alcohol + [H] (Side Reaction) Amine Propan-2-amine Amine->Imine Product This compound Imine->Product + [H] (Reduction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purify Complete->Workup Yes LowYield Problem: Low Yield Complete->LowYield No Byproducts Problem: Byproducts Present Complete->Byproducts No Success Pure Product Workup->Success CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents OptimizeConditions Optimize Conditions (Temp, Time) LowYield->OptimizeConditions ChangeReductant Change Reducing Agent (e.g., to NaBH(OAc)3) Byproducts->ChangeReductant CheckReagents->Start OptimizeConditions->Start ChangeReductant->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, optimization strategies, and frequently asked questions for the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through a one-pot reductive amination. This reaction involves the condensation of 2,3,4-Trimethoxybenzaldehyde with propan-2-amine (isopropylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine product. This method avoids the issue of multiple alkylations that can occur with direct alkylation techniques.[1]

Q2: What are the starting materials for this synthesis?

The key starting materials are:

  • Aldehyde: 2,3,4-Trimethoxybenzaldehyde

  • Amine: Propan-2-amine (Isopropylamine)

  • Reducing Agent: A hydride source, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Solvent: An appropriate protic or aprotic solvent such as methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM).

Optimization of Reaction Conditions

Q3: How do I choose the optimal reducing agent?

The choice of reducing agent is critical for maximizing yield and minimizing side products. Softer, more selective hydrides are preferred for one-pot reactions because they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN): Highly effective for reductive aminations. It is stable in mildly acidic conditions and is selective for the iminium ion over the aldehyde.[1][2][3] However, it can generate toxic hydrogen cyanide (HCN) gas upon contact with strong acids, requiring careful handling and workup procedures.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer, non-toxic alternative to NaBH₃CN.[3][4] It is a mild and selective reducing agent, often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5] It is particularly effective for reactions involving weakly basic amines.[4]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting aldehyde.[1] To minimize reduction of the aldehyde, a two-step process is often employed where the imine is allowed to form completely before the addition of NaBH₄.[1]

Illustrative Comparison of Reducing Agents

Reducing Agent Typical Solvent Key Advantages Key Disadvantages
NaBH₃CN Methanol, Ethanol High selectivity for iminium ions; stable in mild acid.[1][2] Generates toxic HCN with strong acid.[3]
NaBH(OAc)₃ DCM, DCE, THF Safer alternative; mild and selective; good for acid-sensitive substrates.[3][4][5] Moisture sensitive.

| NaBH₄ | Methanol, Ethanol | Cost-effective; powerful reducing agent. | Can reduce the starting aldehyde, lowering yield.[1] |

Q4: What is the effect of pH on the reaction?

The pH of the reaction medium is a critical parameter. The reaction requires mildly acidic conditions (typically pH 4-6) to facilitate both the formation of the imine and the subsequent reduction.

  • Too Low pH (<4): The amine nucleophile (propan-2-amine) becomes protonated to its non-nucleophilic ammonium salt, which inhibits the initial attack on the carbonyl carbon, stalling the reaction.[6][7][8]

  • Optimal pH (4-6): This range provides sufficient acid to catalyze the dehydration of the carbinolamine intermediate to the iminium ion without excessively protonating the amine starting material.[1][6][7]

  • Too High pH (>7): There is insufficient acid to effectively protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group (H₂O) and slowing the rate-limiting dehydration step.[7][8]

Q5: How should I select the solvent and temperature?

  • Solvent: The choice of solvent often depends on the selected reducing agent. Protic solvents like methanol are commonly used with NaBH₃CN and NaBH₄.[2] Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred for NaBH(OAc)₃.[5]

  • Temperature: Most reductive aminations are run at room temperature. Gentle heating (e.g., to 40-50°C) may be employed to accelerate slow reactions, but this can also increase the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal time and temperature.

Experimental Workflow and Protocols

The general workflow for the synthesis involves the formation of an imine intermediate followed by its reduction.

G cluster_workflow Synthesis Workflow reagents Mix Aldehyde and Amine (2,3,4-Trimethoxybenzaldehyde + propan-2-amine) imine Imine Formation (Acid Catalyst, pH 4-6) reagents->imine Step 1 reduction In-situ Reduction (Add Reducing Agent, e.g., NaBH(OAc)₃) imine->reduction Step 2 workup Aqueous Workup & Extraction reduction->workup Step 3 purify Purification (Column Chromatography or Distillation) workup->purify Step 4 product This compound purify->product

Caption: General workflow for one-pot reductive amination.

Detailed Experimental Protocol (Example)

This protocol is a representative example using sodium triacetoxyborohydride.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3,4-Trimethoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per mmol of aldehyde).

  • Amine Addition: Add propan-2-amine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • pH Adjustment (Optional): If necessary, add a catalytic amount of acetic acid (0.1 eq) to maintain a mildly acidic environment.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture. Monitor for any temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC, staining with ninhydrin (for amines) or potassium permanganate.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.[9][10]

Troubleshooting Guide

Q6: My reaction yield is very low or I have no product. What should I check?

Low or no yield can be attributed to several factors. A systematic approach is necessary to identify the root cause.

G cluster_troubleshooting Troubleshooting: Low Yield cluster_solutions Potential Solutions start Low / No Product Yield check_reagents 1. Check Reagent Quality - Aldehyde oxidized? - Amine degraded? - Reducing agent active? start->check_reagents check_conditions 2. Verify Reaction Conditions - Correct pH (4-6)? - Anhydrous solvent used? - Inert atmosphere maintained? start->check_conditions check_imine 3. Monitor Imine Formation - Is imine intermediate visible by TLC/LC-MS before reduction? start->check_imine check_reduction 4. Check Reduction Step - Reducing agent added too early? - Insufficient reducing agent? start->check_reduction sol_reagents Purify aldehyde/amine. Use fresh reducing agent. check_reagents->sol_reagents sol_conditions Adjust pH with acetic acid. Use anhydrous solvents. check_conditions->sol_conditions sol_imine Allow longer stirring time before adding reductant. Consider a two-step procedure. check_imine->sol_imine sol_reduction Add reductant slowly after imine forms. Increase stoichiometry of reductant. check_reduction->sol_reduction

Caption: Logical flowchart for diagnosing low-yield reactions.

Q7: I am observing significant side products. How can I minimize them?

  • Side Product: 2,3,4-Trimethoxybenzyl alcohol: This occurs if the reducing agent reduces the starting aldehyde before it can form the imine.

    • Solution: Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃, which are less reactive towards aldehydes at neutral or slightly acidic pH.[1][2][11] Alternatively, ensure the imine is fully formed before adding a less selective reagent like NaBH₄.[1]

  • Side Product: Dialkylation (Tertiary Amine): This can happen if the newly formed secondary amine product reacts with another molecule of the aldehyde.

    • Solution: Use a slight excess of the primary amine (propan-2-amine) to shift the equilibrium and minimize the chance of the product reacting further. Performing the reaction at a lower concentration can also disfavor this bimolecular side reaction.

Q8: I'm having difficulty purifying the final product. What are some best practices?

  • Workup: Ensure the reaction is thoroughly quenched to destroy any remaining reducing agent. An acidic wash (e.g., dilute HCl) can be used to move the amine product into the aqueous layer, separating it from non-basic organic impurities. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent.

  • Chromatography: N-benzylamines can be purified using silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from tailing on the acidic silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification, especially on a larger scale.[9]

References

N-(2,3,4-Trimethoxybenzyl)propan-2-amine solubility issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(2,3,4-Trimethoxybenzyl)propan-2-amine in their experiments.

Troubleshooting Guide: Addressing Solubility Challenges

This compound, a secondary amine, may present solubility challenges due to its molecular structure, which includes a bulky, hydrophobic trimethoxybenzyl group. The following guide offers a systematic approach to overcoming these issues.

Initial Assessment of Solubility Issues

A logical workflow for troubleshooting insolubility can help pinpoint the problem and identify a solution efficiently.

G cluster_0 Troubleshooting Workflow start Insolubility Observed solvent Review Solvent Choice start->solvent ph Adjust pH solvent->ph If aqueous cosolvent Use Co-solvents solvent->cosolvent If organic temp Modify Temperature ph->temp success Solubility Achieved ph->success Issue Resolved salt Consider Salt Formation temp->salt temp->success Issue Resolved salt->cosolvent salt->success Issue Resolved cosolvent->success Issue Resolved fail Consult Further cosolvent->fail Issue Persists

Caption: A stepwise workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The solubility of amines in water depends on their ability to form hydrogen bonds.[1][2][3][4] this compound has a significant nonpolar character due to the large trimethoxybenzyl group, which can hinder its ability to dissolve in aqueous solutions. The hydrophobic nature of the molecule likely outweighs the hydrophilic contribution of the amine group. As the size of the alkyl/aryl group increases, the solubility of amines in water tends to decrease.[1][4]

Q2: What solvents are recommended for dissolving this compound?

A2: Amines are generally soluble in a range of organic solvents.[1][4][5] For this compound, consider the following, starting with less polar options:

Solvent ClassExamplesRationale
Ethers Diethyl ether, Tetrahydrofuran (THF)The non-polar alkyl groups of the amine can interact favorably with these less polar solvents. Benzylamine is noted to be miscible in diethyl ether.[6][7]
Alcohols Ethanol, MethanolThese are polar protic solvents that can engage in hydrogen bonding with the amine. Benzylamine is miscible in ethanol.[6][7]
Aromatic Benzene, TolueneThe aromatic ring of the trimethoxybenzyl group should have good miscibility with aromatic solvents. Benzylamine is soluble in benzene.[1][4][7]
Chlorinated Dichloromethane, ChloroformThese are common solvents for a wide range of organic compounds. However, be aware that some amines can be incompatible with chloroform and carbon tetrachloride.[3][7]
Polar Aprotic Acetone, AcetonitrileAcetone is a versatile solvent in which benzylamine is very soluble.[6][7]
Q3: Can I improve the aqueous solubility of this compound?

A3: Yes, there are several strategies to enhance aqueous solubility:

  • pH Adjustment: Being a secondary amine, this compound is basic and can be protonated to form a more water-soluble salt. Carefully adding a dilute acid (e.g., HCl, acetic acid) can significantly increase its solubility in aqueous media. The basicity of amines allows them to be dissolved in dilute mineral acid solutions.[8]

  • Salt Formation: If the experimental protocol allows, converting the free base to its hydrochloride (HCl) salt can dramatically improve water solubility. The hydrochloride salt of a similar compound, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, is reported to be soluble in water.[9]

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, solubility increases with temperature. If you are working with the solid form of this compound, gently warming the solution may help it dissolve. However, be cautious and ensure that the compound is stable at elevated temperatures to avoid degradation.

Q5: I'm using a mixed solvent system and the compound is precipitating. What should I do?

A5: Precipitation in a mixed solvent system often occurs when the ratio of solvents changes, for example, during a reaction or workup.

  • Analyze the Solvent Composition: Determine if the precipitation is due to an increase in the proportion of the anti-solvent (the solvent in which the compound is less soluble).

  • Adjust the Ratio: Gradually add more of the solvent in which the compound is more soluble until it redissolves.

  • Consider Co-solvents: The use of a co-solvent can help to bridge the polarity gap in a mixed solvent system and improve the overall solvating power for your compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol provides a method for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, diethyl ether)

  • Small vials (1-2 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of this compound into a small vial.

  • Add 100 µL of the first solvent to be tested.

  • Vortex the vial for 30-60 seconds.

  • Visually inspect for dissolution.

  • If the compound has not dissolved, add another 100 µL of the solvent and repeat the vortexing and inspection.

  • Continue adding the solvent in 100 µL increments up to a total volume of 1 mL.

  • Record the approximate volume of solvent required to dissolve the compound.

  • Repeat for each solvent to be tested.

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

This protocol outlines the steps to improve the aqueous solubility of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension of this compound in deionized water at the desired concentration.

  • Place the suspension on a stir plate and begin stirring.

  • Slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Observe the dissolution of the solid as the pH decreases.

  • Continue adding acid until the compound is fully dissolved. Note the final pH.

Signaling Pathways and Logical Relationships

The relationship between the chemical properties of an amine and its solubility can be visualized as a decision-making process for solvent selection.

G cluster_1 Solvent Selection Logic compound N-(2,3,4-Trimethoxybenzyl) propan-2-amine properties Chemical Properties: - Secondary Amine (Basic) - Large Hydrophobic Group compound->properties aqueous Aqueous Solution Needed? properties->aqueous organic Organic Solvent aqueous->organic No ph_adjust pH Adjustment (Acidification) aqueous->ph_adjust Yes

Caption: A diagram illustrating the solvent selection process based on chemical properties.

References

Technical Support Center: NMR Spectral Interpretation of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the ¹H and ¹³C NMR spectra of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum show three distinct singlets in the methoxy region (around 3.8-4.1 ppm)?

A1: The three methoxy groups (-OCH₃) on the benzyl ring are in chemically non-equivalent environments. The electronic environment of each methoxy group is uniquely influenced by its position (ortho, meta, para) relative to the other substituents on the aromatic ring. This results in three separate resonance signals, each integrating to 3 protons.

Q2: The signal for the isopropyl methine proton (-CH) is a complex multiplet, not a clean septet. Why is this?

A2: Ideally, the isopropyl methine proton, being adjacent to the six equivalent protons of the two methyl groups, should appear as a septet (n+1 rule, where n=6). However, it is also coupled to the benzylic methylene (-CH₂-) protons through the nitrogen atom. This additional coupling, along with potential second-order effects, can lead to a more complex multiplet. The complexity can also be influenced by the rate of proton exchange on the amine nitrogen.

Q3: The N-H proton signal is very broad, or I can't see it at all. What is the reason?

A3: The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. To confirm its presence, you can perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.

Q4: I am observing significant peak overlap between the methoxy signals and the benzylic -CH₂- signal. How can I resolve this?

A4: Peak overlap is a common issue when signals have similar chemical shifts. Consider the following solutions:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., Benzene-d₆, Acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving overlapping peaks.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to definitively assign protons and carbons, even when their 1D signals overlap.

Q5: Why are the two aromatic protons appearing as two distinct doublets instead of a more complex pattern?

A5: The 1,2,3,4-substitution pattern on the benzene ring leaves two adjacent aromatic protons. These two protons couple primarily to each other, resulting in a pair of doublets (an AX spin system), assuming the coupling constants are similar.

Q6: My sample shows broad peaks throughout the spectrum. What could be the cause?

A6: Several factors can lead to peak broadening:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is necessary.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions (even in trace amounts) can cause significant line broadening.

  • Dynamic Processes: If the molecule is undergoing conformational changes (rotamers) on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at a higher temperature might sharpen the signals by increasing the rate of bond rotation.

Data Presentation: Predicted NMR Data

The following tables summarize the expected chemical shifts (in ppm) for this compound in CDCl₃. Note that actual values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data

Signal AssignmentMultiplicityIntegrationApprox. Chemical Shift (δ ppm)
Isopropyl -CH₃ (x2)Doublet6H1.1 - 1.3
N-HBroad Singlet1H1.5 - 2.5 (variable)
Isopropyl -CHMultiplet/Septet1H2.8 - 3.2
Benzylic -CH₂Singlet/Doublet2H3.7 - 3.9
Methoxy -OCH₃Singlet3H3.8 - 4.1
Methoxy -OCH₃Singlet3H3.8 - 4.1
Methoxy -OCH₃Singlet3H3.8 - 4.1
Aromatic -CHDoublet1H6.6 - 6.9
Aromatic -CHDoublet1H6.9 - 7.2

Table 2: Predicted ¹³C NMR Data

Signal AssignmentApprox. Chemical Shift (δ ppm)
Isopropyl -CH₃ (x2)22 - 25
Isopropyl -CH48 - 52
Benzylic -CH₂53 - 57
Methoxy -OCH₃55 - 62
Methoxy -OCH₃55 - 62
Methoxy -OCH₃55 - 62
Aromatic -CH107 - 125
Aromatic -CH107 - 125
Aromatic C-Subst.125 - 143
Aromatic C-OCH₃145 - 155

Note: The chemical shifts of aromatic methoxy groups can vary. Out-of-plane methoxy groups may appear further downfield (around 62 ppm) compared to the typical value of ~56 ppm.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube. Ensure the outside of the tube is clean before inserting it into the spectrometer.

Standard ¹H NMR Spectrum Acquisition
  • Insertion: Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample into the NMR spectrometer.

  • Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done automatically or manually to achieve sharp, symmetrical peaks.

  • Parameter Setup: Set the standard acquisition parameters for a ¹H experiment. This includes setting the spectral width, acquisition time, number of scans (typically 8 or 16 for a sample of this concentration), and relaxation delay.

  • Acquisition: Acquire the Free Induction Decay (FID) data.

  • Processing: Perform a Fourier Transform (FT) on the FID, followed by phase correction and baseline correction to obtain the final spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Mandatory Visualization

Below is a logical workflow for troubleshooting common issues encountered during NMR spectral interpretation.

NMR_Troubleshooting_Workflow cluster_overlap Peak Overlap cluster_broad Peak Shape Issues cluster_multiplicity Splitting Pattern Issues cluster_shifts Chemical Shift Issues start_node Complex or Unexpected NMR Spectrum start_node->issue_peak_overlap start_node->issue_broad_peaks start_node->issue_multiplicity start_node->issue_shifts issue_node issue_node cause_node cause_node solution_node solution_node cause_overlap Similar Chemical Environments issue_peak_overlap->cause_overlap cause_broad1 Poor Shimming issue_broad_peaks->cause_broad1 cause_broad2 High Concentration issue_broad_peaks->cause_broad2 cause_broad3 Dynamic Exchange (Rotamers) issue_broad_peaks->cause_broad3 cause_multi1 Second-Order Effects issue_multiplicity->cause_multi1 cause_multi2 N-H Coupling issue_multiplicity->cause_multi2 cause_shift1 Incorrect Referencing issue_shifts->cause_shift1 cause_shift2 Solvent Effects issue_shifts->cause_shift2 solution_overlap1 Change Solvent (e.g., Benzene-d6) cause_overlap->solution_overlap1 solution_overlap2 Use Higher Field Spectrometer cause_overlap->solution_overlap2 solution_overlap3 Run 2D NMR (COSY, HSQC) cause_overlap->solution_overlap3 solution_broad1 Re-shim cause_broad1->solution_broad1 solution_broad2 Dilute Sample cause_broad2->solution_broad2 solution_broad3 Acquire at Higher Temperature cause_broad3->solution_broad3 solution_multi1 Analyze at Higher Field cause_multi1->solution_multi1 solution_multi2 D2O Exchange cause_multi2->solution_multi2 solution_shift1 Re-reference to TMS (0 ppm) cause_shift1->solution_shift1 solution_shift2 Note Solvent Used & Compare to Data cause_shift2->solution_shift2

Caption: Troubleshooting workflow for common NMR interpretation problems.

Technical Support Center: Scaling Up N-(2,3,4-Trimethoxybenzyl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the reductive amination of 2,3,4-Trimethoxybenzaldehyde with isopropylamine?

When scaling up this synthesis, common challenges include incomplete reaction conversion, formation of side products, difficulties in product isolation and purification, and managing reaction exotherms. Careful control of reaction parameters such as temperature, stoichiometry of reagents, and mixing efficiency is crucial for a successful scale-up.

Q2: Which reducing agents are suitable for this synthesis, and what are their pros and cons?

Several reducing agents can be used for reductive amination. Sodium borohydride (NaBH₄) is a common and cost-effective choice, though it can sometimes reduce the starting aldehyde if not used carefully. Sodium triacetoxyborohydride (STAB) is a milder and more selective reagent that is often preferred for reductive aminations as it is less likely to reduce the aldehyde and can be used in a one-pot procedure.[1] Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is another option, particularly for large-scale production, as it avoids the use of stoichiometric metal hydrides and simplifies work-up.[2]

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the disappearance of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative reaction monitoring. For final product characterization and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete imine formation. - Inefficient reduction of the imine. - Product loss during work-up and purification.- Ensure anhydrous conditions for imine formation. The presence of water can hydrolyze the imine back to the starting materials. - Optimize the reaction time and temperature for the reduction step. - If using NaBH₄, consider adding it portion-wise at a low temperature to control the reaction rate. - For purification, perform careful acid-base extractions to minimize product loss in the aqueous layers.
Presence of Unreacted 2,3,4-Trimethoxybenzaldehyde - Insufficient amount of isopropylamine. - Incomplete imine formation before addition of the reducing agent.- Use a slight excess of isopropylamine (e.g., 1.1-1.2 equivalents) to drive the imine formation to completion. - Allow sufficient time for imine formation before adding the reducing agent. Monitor by TLC or HPLC.
Formation of Side Products (e.g., dialkylation) - Reaction of the product amine with the starting aldehyde.- Employ a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. This minimizes the concentration of the product amine in the presence of the aldehyde.[3] - Use a reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to cause over-alkylation.
Difficulties in Product Purification - Similar polarities of the product and impurities. - Emulsion formation during acid-base extraction.- If column chromatography is necessary, use a suitable solvent system determined by TLC analysis. - To break emulsions, add brine or a small amount of a different organic solvent. - Consider converting the product to its hydrochloride salt for easier handling and purification by recrystallization.

Experimental Protocols

Synthesis of this compound via Reductive Amination

Disclaimer: This is a representative protocol and may require optimization for specific scales and equipment.

  • Imine Formation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-Trimethoxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane). Add isopropylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Monitor the formation of the imine by TLC or HPLC.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.2 eq) in portions, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of water. If methanol was used as a solvent, remove it under reduced pressure. Add an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer.

  • Purification:

    • Acid-Base Extraction: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the amine product into the aqueous layer. Separate the layers. Wash the aqueous layer with an organic solvent to remove any non-basic impurities. Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 12 and extract the product with an organic solvent.

    • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow

experimental_workflow reactants 2,3,4-Trimethoxybenzaldehyde + Isopropylamine imine_formation Imine Formation (Anhydrous Solvent) reactants->imine_formation reduction Reduction (e.g., NaBH4, STAB, or H2/Pd-C) imine_formation->reduction workup Work-up (Quenching, Extraction) reduction->workup purification Purification (Acid-Base Extraction, Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

References

Validation & Comparative

A Comparative Guide to N-(2,3,4-Trimethoxybenzyl)propan-2-amine and its 2,4,5-trimethoxybenzyl Isomer for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of two isomeric compounds, N-(2,3,4-Trimethoxybenzyl)propan-2-amine and N-(2,4,5-trimethoxybenzyl)propan-2-amine. The analysis is built upon the well-documented pharmacology of the broader class of N-benzylphenethylamines, which are known for their potent interactions with serotonergic systems. The position of the methoxy groups on the benzyl ring is a critical determinant of a compound's pharmacological profile, influencing receptor affinity, selectivity, and functional activity.

Predicted Pharmacological Profile

The N-benzyl substitution on a phenethylamine core is known to significantly enhance affinity for the serotonin 5-HT2A receptor.[1][2] This interaction is a hallmark of many psychedelic compounds. The specific arrangement of methoxy groups on the benzyl ring further modulates this activity. Based on related compounds, both isomers are predicted to be potent agonists at 5-HT2A receptors.[1]

The 2,4,5-substitution pattern on the phenethylamine ring (as seen in the related compound 2C-B) is a common feature of potent 5-HT2A agonists.[1] The addition of an N-benzyl group, particularly with methoxy substituents, often increases this potency.[1] Therefore, the 2,4,5-trimethoxybenzyl isomer may exhibit a higher affinity and potency at the 5-HT2A receptor compared to the 2,3,4-trimethoxybenzyl isomer.

Comparative Data Summary (Predicted)

Due to the absence of direct experimental data, the following table provides a predicted comparison based on the known pharmacology of analogous compounds. These values are extrapolations and should be confirmed by experimental investigation.

PropertyThis compoundN-(2,4,5-trimethoxybenzyl)propan-2-amineReference Compounds
Predicted Primary Target Serotonin 5-HT2A ReceptorSerotonin 5-HT2A ReceptorN-benzylphenethylamines are potent 5-HT2A agonists.[1][2]
Predicted Receptor Affinity (Ki) Low NanomolarSub-Nanomolar to Low NanomolarN-benzyl substitution on phenethylamines significantly increases 5-HT2A receptor affinity.[1] The 2,5-dimethoxy substitution pattern on the phenethylamine core is associated with high affinity.[1]
Predicted Functional Potency (EC50) Nanomolar RangeSub-Nanomolar to Nanomolar RangeCompounds with N-(2-methoxybenzyl) substitutions on phenethylamines show high potency at 5-HT2A receptors.[1]
Predicted Efficacy Partial to Full AgonistPartial to Full AgonistMost N-benzylphenethylamines exhibit high efficacy at 5-HT2A receptors.[1]
Predicted Selectivity Moderate to High for 5-HT2A over 5-HT2CModerate to High for 5-HT2A over 5-HT2CN-benzylphenethylamines generally show selectivity for 5-HT2A over other 5-HT receptor subtypes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to empirically determine and compare the pharmacological profiles of this compound and its 2,4,5-trimethoxybenzyl isomer.

Synthesis: Reductive Amination

A general and widely used method for the synthesis of N-benzylphenethylamines is reductive amination.[1]

Protocol:

  • Imine Formation: The corresponding phenethylamine hydrochloride (1.0 mmol) and the appropriate trimethoxybenzaldehyde (1.1 equiv) are suspended in ethanol (10 mL). Triethylamine (1.0 equiv) is added, and the reaction is stirred until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

  • Reduction: Sodium borohydride (2.0 mmol) is added to the reaction mixture, and stirring is continued for an additional 30 minutes.

  • Work-up: The reaction mixture is concentrated under reduced pressure and then partitioned between dichloromethane and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired N-benzylphenethylamine.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the affinity of the test compounds for the 5-HT2A receptor by measuring their ability to displace a radiolabeled ligand.[3][4]

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.[5]

  • Assay Setup: The assay is performed in 96-well plates in a final volume of 250 µL per well. Each well contains the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[3][6]

  • Incubation: The plates are incubated for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[3]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[3]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[7]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of the compounds to act as agonists at Gq-coupled receptors like the 5-HT2A receptor by quantifying the production of the second messenger inositol phosphate.[1][8]

Protocol:

  • Cell Culture: Cells expressing the human 5-HT2A receptor are cultured and seeded in 96-well plates.[9]

  • Labeling: The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with various concentrations of the test compound in the presence of LiCl (which inhibits the breakdown of inositol phosphates).

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of [3H]inositol phosphates is determined by scintillation counting.[9]

  • Data Analysis: The data are plotted as a concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Functional Assay: cAMP Accumulation for Gs/Gi-Coupled Receptors

To assess activity at other potential targets that couple to Gs or Gi proteins, a cAMP accumulation assay can be utilized.[10][11]

Protocol:

  • Cell Culture: Cells expressing the receptor of interest are plated in 96-well plates.

  • Stimulation: For Gs-coupled receptors, cells are incubated with the test compound. For Gi-coupled receptors, cells are incubated with the test compound in the presence of an adenylate cyclase activator like forskolin.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent reporter.[12][13][14]

  • Data Analysis: Concentration-response curves are generated to determine the EC50 or IC50 values of the test compounds.

Visualizations

General Synthesis Workflow

G phenethylamine Propan-2-amine Precursor reductive_amination Reductive Amination (e.g., NaBH4) phenethylamine->reductive_amination aldehyde 2,3,4- or 2,4,5- Trimethoxybenzaldehyde aldehyde->reductive_amination imine Imine Intermediate product N-(Trimethoxybenzyl) propan-2-amine imine->product Step 2: Reduction reductive_amination->imine Step 1: Imine Formation G ligand Isomeric Ligand (Agonist) receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release from ER ip3->ca_release triggers cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

References

A Comparative Guide to the Analytical Validation of N-(2,3,4-Trimethoxybenzyl)propan-2-amine and Related Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of N-(2,3,4-Trimethoxybenzyl)propan-2-amine. Due to the limited availability of public data on this specific compound, this document leverages established and validated methods for structurally similar phenethylamine derivatives. The principles and techniques discussed are directly relevant and adaptable for the analysis of this compound, offering a solid foundation for method development and validation in a research and quality control setting.

The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and accurate.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical procedures, which include evaluating parameters like accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[3]

Comparison of Analytical Techniques

The analysis of phenethylamine derivatives, including this compound, is commonly performed using chromatographic techniques coupled with various detectors. The choice of method often depends on the sample matrix, the required sensitivity, and the need for structural confirmation.

Analytical TechniquePrincipleCommon Detector(s)StrengthsConsiderations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.UV-Vis, Diode Array (DAD), FluorescenceRobust, versatile, and widely available. Good for routine quality control.[4]May lack the specificity of mass spectrometry for complex matrices.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Flame Ionization (FID), Mass Spectrometry (MS)Excellent for volatile and semi-volatile compounds. High resolution separation.[5][6]Requires derivatization for non-volatile or thermally labile compounds.[7][8]
Ultra-High-Performance Liquid Chromatography (UHPLC) A high-pressure version of HPLC using smaller particle size columns for faster and more efficient separations.Mass Spectrometry (MS/MS)High throughput, increased sensitivity, and resolution compared to HPLC.[9]Higher operational pressures require specialized equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC or UHPLC with the high selectivity and sensitivity of tandem mass spectrometry.Triple Quadrupole (QqQ), Time-of-Flight (TOF)Provides structural information and high specificity, making it ideal for identification and quantification in complex matrices.[9][10]Higher cost and complexity of the instrumentation.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of phenethylamine derivatives using different analytical techniques. These values can serve as a benchmark for the development and validation of a method for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Phenethylamine-Type Drugs [7]

ParameterResult
Linearity 5 to 500 µg/L
Accuracy (Bias) Within ±15% (±20% near LOQ)
Precision (CV) <15% (<20% near LOQ)
Limit of Quantification (LOQ) 5 µg/L

Table 2: HPLC for Phenethylamine Alkaloids [4]

ParameterResult
Linearity Good (specific range not detailed in abstract)
Precision Good
Accuracy Good
Sensitivity Good
Specificity Good

Table 3: UHPLC-MS/MS for Diethylphenethylamines [9]

ParameterResult
Linearity Not specified in abstract
Method Stability Ascertained
Method Reliability Ascertained

Table 4: GC-FID for Amphetamine and α-phenylethylamine Enantiomers [5]

ParameterResult
Accuracy (Recovery) 96-108% at 0.25 µg/mL; 94-101% at 5.0 µg/mL
Concentration Range 0.25 and 5.0 µg/mL (for recovery studies)

Experimental Protocols

General Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., mobile phase, temperature) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Prepare Validation Report D->K E->K F->K G->K H->K I->K J->K L Implement for Routine Analysis K->L G cluster_0 Core Validation Parameters cluster_1 Derived Validation Parameters Specificity Specificity Range Range LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Accuracy Accuracy Accuracy->LOQ Precision Precision Precision->LOD Precision->LOQ Linearity Linearity Linearity->Range

References

Potential Cross-Reactivity of N-(2,3,4-Trimethoxybenzyl)propan-2-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of novel compounds in standard immunoassays is a critical aspect of preclinical evaluation. This guide provides a comparative analysis of the potential cross-reactivity of N-(2,3,4-Trimethoxybenzyl)propan-2-amine, a substituted phenethylamine derivative, by examining experimental data from structurally similar amphetamine and methamphetamine analogues. Due to a lack of direct studies on this compound, this guide extrapolates potential cross-reactivity based on the established structure-activity relationships of related compounds in common immunoassay platforms.

Introduction

This compound belongs to the broad class of phenethylamines, which includes a wide range of psychoactive substances, therapeutic agents, and research chemicals. The core structure, a phenyl ring attached to an ethylamine backbone, is shared by amphetamine and its derivatives. Immunoassays designed to detect amphetamines are a primary screening tool in various settings, from clinical toxicology to workplace drug testing. However, the specificity of these assays can be a significant limitation, with the potential for cross-reactivity from structurally related molecules leading to false-positive results. This guide will delve into the cross-reactivity profiles of several amphetamine analogues, with a particular focus on the influence of methoxy substitutions on the phenyl ring, to infer the likely behavior of this compound in such assays.

Comparison of Cross-Reactivity with Amphetamine Analogues

The degree of cross-reactivity in an immunoassay is fundamentally dependent on the structural similarity between the target analyte and the cross-reacting compound, and how well the latter can bind to the antibodies utilized in the assay. The following tables summarize the cross-reactivity data for various amphetamine and methamphetamine analogues from published studies. This data is essential for understanding how substitutions on the phenyl ring and the amine group affect antibody recognition.

CompoundAssay TypeTarget AnalyteCross-Reactivity (%)Reference
d-AmphetamineELISAd-Methamphetamine30.8[1]
l-AmphetamineELISAd-Methamphetamine2.9[1]
3,4-Methylenedioxyamphetamine (MDA)RadioimmunoassayAmphetamine≥100[2]
3,4,5-Trimethoxyamphetamine (TMA)RadioimmunoassayAmphetamineNot Detected[2]
2,5-Dimethoxyamphetamine (DMA)RadioimmunoassayAmphetamineNot Detected[2]
2-MethoxyamphetamineRadioimmunoassayAmphetamineNot Detected[2]
para-Methoxyamphetamine (PMA)ELISAAmphetamineHigh (Specific % not stated)[3]
4-FluoroamphetamineELISAAmphetamine3354[4]
CompoundAssay TypeTarget AnalyteLowest Concentration for Positive Result (µg/mL)Reference
2,5-DimethoxyamphetamineEnzyme ImmunoassayAmphetamine/Ecstasy>100[5]
para-Methoxyamphetamine (PMA)Enzyme Immunoassay (EMIT II Plus)Amphetamines7[6]
para-Methoxymethamphetamine (PMMA)Enzyme Immunoassay (EMIT II Plus)Amphetamines14[6]

Analysis of Structural Influences on Cross-Reactivity:

The data reveals several key trends:

  • Methylenedioxy Bridge: Compounds with a methylenedioxy bridge, such as MDA, often exhibit significant cross-reactivity with amphetamine assays.

  • Methoxy Substitutions: The position and number of methoxy groups on the phenyl ring play a crucial role. While para-methoxyamphetamine (PMA) shows high cross-reactivity, other methoxylated analogues like 2,5-DMA and 3,4,5-TMA have shown little to no cross-reactivity in some radioimmunoassays[2]. However, another study using an enzyme immunoassay showed that a high concentration of 2,5-dimethoxyamphetamine was needed to trigger a positive result[5]. This discrepancy highlights the variability between different immunoassay platforms and antibody specificities.

  • N-Alkylation: The presence and nature of a substituent on the amine nitrogen also influence cross-reactivity.

Given that this compound possesses three methoxy groups on the phenyl ring and a benzyl group on the secondary amine, it is plausible that its cross-reactivity in standard amphetamine immunoassays would be low. The bulky trimethoxybenzyl group is structurally distinct from the smaller substituents typically found on cross-reacting amphetamine analogues. However, without direct experimental data, this remains an educated inference.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental protocols are essential. Below is a generalized protocol for determining cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA), based on methodologies described in the literature[7].

Protocol: Competitive ELISA for Amphetamine Cross-Reactivity

  • Preparation of Reagents:

    • Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Dilute amphetamine-protein conjugate (the coating antigen) in coating buffer to the optimal concentration.

    • Prepare wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, pH 7.4).

    • Prepare blocking buffer (e.g., wash buffer with 1% bovine serum albumin).

    • Dilute primary anti-amphetamine antibody and secondary enzyme-conjugated antibody in blocking buffer to their optimal concentrations.

    • Prepare substrate solution (e.g., TMB).

    • Prepare stop solution (e.g., 2M H₂SO₄).

  • Assay Procedure:

    • Coat a 96-well microtiter plate with the amphetamine-protein conjugate solution and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Prepare a standard curve of d-amphetamine and serial dilutions of the test compound (this compound and other analogues) in drug-free urine or buffer.

    • Add the standards, controls, and test compound dilutions to the wells, followed by the primary anti-amphetamine antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each standard and sample.

    • Determine the concentration of the test compound that causes 50% inhibition of the signal (IC50).

    • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of d-amphetamine / IC50 of test compound) x 100

Visualizing a Generic Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound in an immunoassay.

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffers, Antibodies, etc.) coating Plate Coating (Antigen) reagent_prep->coating sample_prep Sample Preparation (Standards, Test Compound Dilutions) incubation Incubation (Sample + Primary Antibody) sample_prep->incubation blocking Blocking coating->blocking blocking->incubation detection Detection (Secondary Antibody + Substrate) incubation->detection readout Absorbance Reading detection->readout calculation IC50 & Cross-Reactivity Calculation readout->calculation result Final Report calculation->result

Caption: A generalized workflow for determining immunoassay cross-reactivity.

Signaling Pathways of Amphetamines

To provide a broader context for the pharmacological relevance of amphetamine-like compounds, it is important to understand their mechanism of action. Amphetamines primarily exert their effects by increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.

The following diagram illustrates the key molecular targets and signaling events involved in the action of amphetamine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amphetamine Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat Enters neuron & reverses transport vmat2 Vesicular Monoamine Transporter 2 (VMAT2) amphetamine->vmat2 Inhibits uptake taar1 Trace Amine-Associated Receptor 1 (TAAR1) amphetamine->taar1 Activates dopamine_synapse Dopamine dat->dopamine_synapse Dopamine Efflux dopamine_vesicle Dopamine Vesicle vmat2->dopamine_vesicle Blocks loading dopamine_vesicle->dopamine_synapse Release dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor Binds downstream Downstream Signaling dopamine_receptor->downstream

Caption: Simplified signaling pathway of amphetamine in a dopaminergic neuron.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, a comparative analysis of structurally related amphetamine analogues provides valuable insights. The presence of multiple methoxy groups and a bulky N-benzyl substituent suggests a low potential for significant cross-reactivity in standard amphetamine immunoassays. However, given the variability between different assay platforms, empirical testing is imperative to definitively determine the cross-reactivity profile of this compound. The provided experimental protocol and workflow offer a framework for conducting such validation studies. Understanding the potential for cross-reactivity is a crucial step in the development of novel compounds to avoid misinterpretation of screening results and to ensure the specificity of analytical methods.

References

Comparative Analysis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine and Other Psychedelic Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the pharmacological properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on established structure-activity relationships (SAR) within the psychedelic phenethylamine class, drawing parallels with well-characterized compounds such as mescaline, 2C-B, and DOB. The information presented for this compound is predictive and requires experimental validation.

This document is intended for researchers, scientists, and drug development professionals.

Introduction to Psychedelic Phenethylamines

Psychedelic phenethylamines are a class of psychoactive compounds that share a common phenethylamine backbone. Their hallucinogenic effects are primarily mediated by their agonist activity at the serotonin 2A receptor (5-HT2A).[1][2] Variations in the substitution pattern on the phenyl ring and the amine group significantly influence the potency, selectivity, and qualitative effects of these compounds.[1][2] This guide will compare the predicted properties of this compound with the experimentally determined data for mescaline, 2C-B, and DOB.

Structural Comparison and Predicted Pharmacological Profile

This compound features a 2,3,4-trimethoxy substitution pattern on the benzyl group attached to a propan-2-amine moiety. This differs from the classic psychedelic phenethylamine, mescaline (3,4,5-trimethoxyphenethylamine). The shift in the methoxy group from the 5- to the 2-position on the phenyl ring is likely to alter its interaction with the 5-HT2A receptor. Furthermore, the N-benzyl substitution is known to significantly increase affinity for the 5-HT2A receptor in other phenethylamines, such as the NBOMe series.[3][4] The isopropyl group on the amine may also influence its metabolic stability and receptor interaction.

Quantitative Comparison of Psychedelic Phenethylamines

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of mescaline, 2C-B, and DOB at the human 5-HT2A receptor. These values provide a benchmark for the potential activity of this compound.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)Reference
This compound Data Not AvailableData Not Available-
Mescaline150 - 12,000~10,000[5][6][7]
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)9.03 (EC50 for β-arrestin2 recruitment)9.03 (β-arrestin2)[8]
DOB (4-Bromo-2,5-dimethoxyamphetamine)5925[9][10]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for psychedelic phenethylamines involves the activation of the 5-HT2A receptor, a Gq-coupled protein receptor. Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Psychedelic_Phenethylamine Psychedelic Phenethylamine 5HT2A_Receptor 5-HT2A Receptor Psychedelic_Phenethylamine->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 5-HT2A Receptor Gq Signaling Pathway.

The following diagram illustrates a typical workflow for determining the in vitro pharmacological profile of a novel compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Purification Radioligand_Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Radioligand_Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50 and Emax) Compound_Synthesis->Functional_Assay Data_Analysis Data Analysis and Comparison Radioligand_Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: In Vitro Pharmacological Profiling Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [3H]ketanserin).

  • Test compound and reference compounds.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation: Culture HEK293-h5-HT2A cells to confluency. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.[11]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known 5-HT2A antagonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.[12]

Calcium Mobilization Assay for 5-HT2A Receptor Function

Objective: To determine the functional potency (EC50) and efficacy of a test compound at the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and reference agonist (e.g., serotonin).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the HEK293-h5-HT2A cells into the microplates and allow them to attach and grow to confluency.[13]

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[13]

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Inject the different concentrations of the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.[14]

  • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the peak response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).[15]

References

A Comparative Guide to the Spectroscopic Properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted spectroscopic data for N-(2,3,4-Trimethoxybenzyl)propan-2-amine and two of its structural isomers: N-(3,4,5-trimethoxybenzyl)propan-2-amine and N-(2,4,5-trimethoxybenzyl)propan-2-amine. The information presented is intended to aid in the identification, characterization, and quality control of these compounds.

Due to the limited availability of experimental spectra for this compound in the public domain, this guide utilizes predicted data for ¹H NMR and ¹³C NMR. The predictions for Infrared (IR) spectroscopy and Mass Spectrometry (MS) are based on the characteristic behavior of their respective functional groups. It is important to note that while predicted data is a valuable tool, experimental verification is crucial for definitive structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its selected isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

ProtonsThis compoundN-(3,4,5-Trimethoxybenzyl)propan-2-amineN-(2,4,5-Trimethoxybenzyl)propan-2-amine
Aromatic CH6.8 (d, 1H), 6.6 (d, 1H)6.5 (s, 2H)6.7 (s, 1H), 6.5 (s, 1H)
Methoxy (OCH₃)3.88 (s, 3H), 3.85 (s, 3H), 3.82 (s, 3H)3.85 (s, 6H), 3.75 (s, 3H)3.90 (s, 3H), 3.80 (s, 3H), 3.75 (s, 3H)
Benzyl CH₂3.6 (s, 2H)3.7 (s, 2H)3.6 (s, 2H)
Isopropyl CH2.8 (septet, 1H)2.8 (septet, 1H)2.8 (septet, 1H)
Isopropyl CH₃1.1 (d, 6H)1.1 (d, 6H)1.1 (d, 6H)
Amine NHBroad singlet, variableBroad singlet, variableBroad singlet, variable
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

CarbonThis compoundN-(3,4,5-Trimethoxybenzyl)propan-2-amineN-(2,4,5-Trimethoxybenzyl)propan-2-amine
Aromatic C (quaternary)152, 151, 142, 125153, 136, 132152, 150, 148, 115
Aromatic CH122, 107105113, 97
Methoxy (OCH₃)61, 60, 5661, 5657, 56, 56
Benzyl CH₂505449
Isopropyl CH494949
Isopropyl CH₃232323
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupVibrationThis compoundN-(3,4,5-Trimethoxybenzyl)propan-2-amineN-(2,4,5-Trimethoxybenzyl)propan-2-amine
N-HStretch (secondary amine)3300-3500 (weak-medium, sharp)3300-3500 (weak-medium, sharp)3300-3500 (weak-medium, sharp)
C-HAromatic Stretch~3000-3100~3000-3100~3000-3100
C-HAliphatic Stretch~2850-2970~2850-2970~2850-2970
C=CAromatic Stretch~1500-1600~1500-1600~1500-1600
C-OAryl Ether Stretch~1200-1275 (strong)~1200-1275 (strong)~1200-1275 (strong)
C-NStretch~1020-1250~1020-1250~1020-1250

Secondary amines typically show a single, weak to medium intensity N-H stretching band in the region of 3300-3500 cm⁻¹.[1][2] The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ range.[1]

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS

IonThis compoundN-(3,4,5-Trimethoxybenzyl)propan-2-amineN-(2,4,5-Trimethoxybenzyl)propan-2-amine
Molecular Ion [M]⁺239239239
[M-CH₃]⁺224224224
Trimethoxybenzyl cation181181181
Isopropylaminomethyl cation727272
Isopropyl cation434343

The fragmentation of benzylamines in EI-MS is often characterized by cleavage of the benzylic C-N bond.[3][4] This would lead to the formation of a trimethoxybenzyl cation (m/z 181) and an isopropylaminomethyl radical. An alternative fragmentation could produce an isopropylaminomethyl cation (m/z 72). The molecular ion peak is expected at m/z 239 for all three isomers.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical workflow for the spectroscopic analysis and data comparison of chemical compounds.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Appropriate Solvent (IR) Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Interpret MS Data (Fragmentation Pattern) MS->Process_MS Compare Compare Data with Alternatives & Databases Process_NMR->Compare Process_IR->Compare Process_MS->Compare Structure Structural Elucidation & Confirmation Compare->Structure

A typical workflow for spectroscopic data analysis.

Experimental Protocols

The following are general methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution should be free of any particulate matter.

  • ¹H NMR Acquisition :

    • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

    • Proton decoupling is employed to simplify the spectrum, resulting in single peaks for each unique carbon atom.

    • A wider spectral width is used to cover the larger range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Data Acquisition :

    • A background spectrum of the clean, empty sample holder (or with the pure solvent if a solution is used) is recorded first.

    • The sample is then placed in the instrument, and the spectrum is recorded.

    • The spectrum is typically collected over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization : In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion, which may then undergo fragmentation.[5]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

References

A Comparative Analysis of the Predicted Biological Effects of N-(2,3,4-Trimethoxybenzyl)propan-2-amine versus Mescaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological effects of the classic psychedelic compound mescaline and the predicted effects of the lesser-studied compound, N-(2,3,4-Trimethoxybenzyl)propan-2-amine. Due to a lack of direct experimental data for this compound, its biological profile is inferred based on established structure-activity relationships (SAR) of mescaline and its analogs.

Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic protoalkaloid found in cacti such as peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1] Its hallucinogenic effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT₂A receptor.[1] In contrast, this compound is a synthetic compound for which there is a paucity of published biological data. This comparison aims to provide a data-driven perspective on the potential pharmacological parallels and divergences between these two molecules.

Molecular Structures

A key differentiator between mescaline and this compound lies in the substitution pattern of the methoxy groups on the phenyl ring and the nature of the amine side chain. Mescaline possesses a 3,4,5-trimethoxy substitution, whereas the compound has a 2,3,4-trimethoxy arrangement. Furthermore, this compound features an isopropylamine group attached to a benzyl moiety, which contrasts with the simple ethylamine side chain of mescaline. These structural distinctions are anticipated to have a significant impact on their respective pharmacological profiles.

Predicted Receptor Binding and Functional Activity

The primary molecular target for classic psychedelics like mescaline is the 5-HT₂A receptor.[1] The affinity and efficacy at this receptor are crucial determinants of hallucinogenic potency.

Table 1: Predicted Receptor Binding Profile and Functional Activity

ParameterMescalineThis compound (Predicted)
Primary Target 5-HT₂A Receptor5-HT₂A Receptor
Binding Affinity (Ki) Weak to moderate affinity for 5-HT₂A (Ki = 150–12,000 nM for analogs)[2]Likely to have altered, potentially lower, affinity for 5-HT₂A compared to mescaline due to the 2,3,4-trimethoxy substitution.
Functional Activity Partial agonist at the 5-HT₂A receptor.[1]Predicted to be a partial agonist at the 5-HT₂A receptor, but efficacy may be different from mescaline.
Other Targets Binds to 5-HT₂C and 5-HT₁A receptors with lower affinity.[3]May exhibit a different selectivity profile for other serotonin receptor subtypes and potentially other monoamine receptors.

The structure-activity relationships of mescaline analogs indicate that the positioning of the methoxy groups is critical for 5-HT₂A receptor interaction. The 2,4,5- and 3,4,5-substitution patterns are generally associated with higher potency.[4][5] The 2,3,4-trimethoxy arrangement of the subject compound may result in a different binding orientation within the receptor, potentially affecting both affinity and efficacy.

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is predictive of hallucinogenic potential in humans.[6][7][8][9]

Table 2: Predicted In Vivo Effects

ParameterMescalineThis compound (Predicted)
Head-Twitch Response (HTR) Induces a dose-dependent HTR in mice.[4][5]The ability to induce HTR is unknown. Based on SAR, the potency is likely to differ from mescaline.
Psychedelic Effects in Humans Induces profound alterations in perception, mood, and cognition.Hallucinogenic potential is not documented and would depend on its 5-HT₂A receptor agonism.

Experimental Protocols

To empirically determine the biological effects of this compound and directly compare them to mescaline, the following key experiments would be essential.

Radioligand Binding Assay for 5-HT₂A Receptor

This assay measures the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT₂A receptor are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (mescaline or this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the Gq-coupled signaling downstream of 5-HT₂A receptor activation.

Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT₂A receptor are cultured.

  • Labeling (optional): Cells can be pre-labeled with [³H]myo-inositol.

  • Stimulation: Cells are treated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is stopped, and inositol phosphates are extracted.

  • Quantification: The amount of accumulated inositol phosphates (typically IP₁ as a stable metabolite) is quantified, often using a competitive binding assay with a labeled IP₁ tracer or other detection methods like HTRF.[11][12][13]

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined to assess potency, and the maximal response (Emax) is determined to assess efficacy relative to a reference agonist like serotonin.

Head-Twitch Response (HTR) in Mice

This in vivo assay assesses the behavioral effects mediated by 5-HT₂A receptor activation.

Protocol:

  • Animals: Male C57BL/6J mice are commonly used.[4][5]

  • Drug Administration: Mice are administered various doses of the test compound (mescaline or this compound) via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, individual mice are placed in an observation chamber.

  • Scoring: The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[6][7]

  • Data Analysis: Dose-response curves are generated to determine the potency (ED₅₀) of each compound to induce the HTR.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway for 5-HT₂A receptor activation and a general experimental workflow for comparing the two compounds.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Mescaline or This compound Agonist->5HT2A Binds DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Radioligand Binding Assay (Receptor Affinity - Ki) Comparison Comparative Analysis of Biological Effects Binding->Comparison Functional IP Accumulation Assay (Functional Potency - EC50 & Efficacy - Emax) Functional->Comparison HTR Head-Twitch Response (Behavioral Potency - ED50) HTR->Comparison Start Compound Synthesis (Mescaline & N-(2,3,4-...)propan-2-amine) Start->Binding Start->Functional Start->HTR

References

Comparative Analysis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2,3,4-Trimethoxybenzyl)propan-2-amine derivatives. Due to a lack of extensive direct studies on this specific scaffold, this guide draws comparisons from closely related N-benzylphenethylamine and other trimethoxybenzyl analogues to infer potential biological activities and SAR. The primary focus is on the likely interaction of these compounds with serotonin and dopamine receptors, key targets in neuropsychopharmacology.

I. Comparative Biological Activity

One studied compound containing the 2,3,4-trimethoxybenzyl moiety is ALM-802, N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine. This compound has demonstrated actoprotective activity, helping to restore physical performance after fatigue in animal models[3]. This suggests that the 2,3,4-trimethoxybenzyl group can be a component of bioactive molecules.

Based on the available literature for related N-benzylphenethylamines, it is hypothesized that this compound derivatives will primarily interact with monoamine receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The following table summarizes the activity of representative N-benzylphenethylamine analogues at human 5-HT2A and 5-HT2C receptors to provide a basis for comparison.

Table 1: Comparative in vitro Activity of Reference N-Benzylphenethylamine Analogues at Human 5-HT2A and 5-HT2C Receptors

CompoundR (Substitution on N-Benzyl Ring)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)
Reference 1 2-Methoxy0.41.915.37.6
Reference 2 3-Methoxy1.811.711.522.1
Reference 3 4-Methoxy2.520.118.945.6
Reference 4 Unsubstituted15.6120125350

Data is hypothetical and for illustrative purposes, based on general trends observed in publications on N-benzylphenethylamines. Actual values would require experimental verification.

II. Inferred Structure-Activity Relationships

Based on the data from related N-benzylphenethylamines, we can infer the following SAR for this compound derivatives:

  • N-Benzyl Group: The presence of the N-benzyl group is crucial for high-affinity binding to the 5-HT2A receptor. It is believed to interact with a specific pocket in the receptor, potentially involving interactions with phenylalanine residues Phe339(6.51) and Phe340(6.52)[1].

  • Substitution on the N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring significantly modulate affinity and efficacy. Methoxy groups, particularly at the 2-position, have been shown to enhance potency at 5-HT2A receptors in the N-benzylphenethylamine series. This suggests that the 2,3,4-trimethoxy substitution pattern could lead to potent ligands. The multiple methoxy groups may engage in hydrogen bonding or other interactions within the receptor binding pocket.

  • Propan-2-amine Moiety: The propan-2-amine backbone is a common scaffold for psychoactive compounds. Modifications to this part of the molecule, such as the addition of a methyl group on the alpha-carbon (as in amphetamine), can significantly alter the pharmacological profile, including increasing dopamine releasing activity.

  • Comparison with Dopamine Receptors: While the primary focus of related research has been on serotonin receptors, N-benzylpropan-2-amine derivatives may also exhibit affinity for dopamine receptors. The phenethylamine scaffold is the backbone for dopamine itself, and many synthetic derivatives interact with dopamine receptors. Further studies would be needed to determine the selectivity profile of this compound derivatives for serotonin versus dopamine receptors.

III. Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of novel psychoactive compounds.

A. Synthesis of this compound

A common method for the synthesis of N-benzylpropan-2-amine derivatives is through reductive amination.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) and propan-2-amine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. In Vitro Radioligand Binding Assay for Serotonin 5-HT2A Receptors

This assay is used to determine the binding affinity (Ki) of the test compounds for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors.

  • Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand.

  • Non-specific binding agent: Mianserin or another suitable unlabeled antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • Assay Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kd value).

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

C. Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, leading to the production of inositol phosphates.

Materials:

  • HEK-293 cells (or another suitable cell line) transiently or stably expressing the human 5-HT2A receptor.

  • myo-[3H]inositol.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • Test compounds.

  • Dowex AG1-X8 resin.

Procedure:

  • Cell Labeling: Plate the cells in 24-well plates and label them overnight with myo-[3H]inositol in inositol-free medium.

  • Compound Treatment: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase). Add the test compounds at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

  • Purification of Inositol Phosphates: Neutralize the cell extracts and apply them to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Scintillation Counting: Measure the radioactivity of the eluted fractions using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates produced against the concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

IV. Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand N-(2,3,4-Trimethoxybenzyl) propan-2-amine Derivative Ligand->5HT2A_R DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Experimental Workflow

G Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay In vitro Radioligand Binding Assays (Ki) Purification->Binding_Assay Functional_Assay In vitro Functional Assays (EC50, Emax) Purification->Functional_Assay Data_Analysis Data Analysis & SAR Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Lead_Optimization->Synthesis

Logical Relationships

G cluster_substitutions Structural Modifications cluster_activity Predicted Biological Effects Core_Scaffold N-(2,3,4-Trimethoxybenzyl) propan-2-amine Benzyl_Subs Substituents on Benzyl Ring Core_Scaffold->Benzyl_Subs Propanamine_Mods Modifications on Propan-2-amine Moiety Core_Scaffold->Propanamine_Mods N_Subs Substituents on Nitrogen Core_Scaffold->N_Subs Affinity Receptor Affinity (e.g., 5-HT2A, D2) Benzyl_Subs->Affinity modulates Propanamine_Mods->Affinity modulates Efficacy Functional Efficacy (Agonist/Antagonist) Propanamine_Mods->Efficacy modulates N_Subs->Affinity modulates Selectivity Receptor Selectivity Affinity->Selectivity determines

References

A Comparative Analysis of N-Benzyl Phenethylamines as Serotonin 5-HT2A/2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-benzyl phenethylamine (NBOMe) derivatives, a class of potent serotonergic compounds. By examining their structure-activity relationships (SAR), receptor binding affinities, and functional potencies, this document aims to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development. The information is presented through structured data tables, detailed experimental protocols, and illustrative diagrams to facilitate understanding and further research.

Introduction

N-benzyl phenethylamines are a fascinating class of psychoactive compounds that have garnered significant attention in recent years. The addition of an N-benzyl group to a phenethylamine core structure can dramatically increase its affinity and potency for the serotonin 5-HT2A receptor, a key target in the central nervous system involved in perception, cognition, and mood.[1][2][3][4] This structural modification has led to the development of some of the most potent 5-HT2A receptor agonists known.[5] This guide delves into the nuances of their pharmacological profiles, providing a comparative framework for understanding how subtle structural changes impact their interaction with 5-HT2 receptors.

Structure-Activity Relationships

The pharmacological activity of N-benzyl phenethylamines is highly dependent on the substitution patterns on both the phenethylamine and the N-benzyl rings.

Phenethylamine Ring Modifications: Substituents at the 2 and 5 positions of the phenyl ring of the phenethylamine moiety, typically methoxy groups, are crucial for activity. Variations at the 4-position with different lipophilic groups have been extensively studied, leading to a wide range of potencies and selectivities.[6]

N-Benzyl Ring Modifications: The position and nature of substituents on the N-benzyl ring play a critical role in modulating receptor affinity and functional activity. Ortho and meta substitutions on the benzyl ring tend to enhance activity, while para substitution often leads to a decrease.[6][7] For instance, an N-(2-methoxybenzyl) substitution is a common feature in many highly potent NBOMe compounds.[1]

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of N-benzyl phenethylamine analogues, focusing on their binding affinities (Ki) and functional potencies (EC50) at the human 5-HT2A and 5-HT2C receptors. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundPhenethylamine Moiety (Substituent at 4-position)N-Benzyl Moiety (Substituent)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)Reference
25I-NBOMe 2,5-dimethoxy-4-iodo2-methoxySubnanomolar--[1]
1b 2,5-dimethoxy-4-bromo2-hydroxy--0.074[2][3][4]
8b 2,5-dimethoxy-4-trifluoromethyl2-hydroxy0.29--[2][3][4]
6b 2,5-dimethoxy-4-cyano2-hydroxy---[2]

Note: This table presents a selection of data from the cited literature. For a more comprehensive dataset, please refer to the primary research articles.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize N-benzyl phenethylamines.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the competitor compound (the N-benzyl phenethylamine being tested).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assays

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture and Dye Loading: HEK cells expressing the receptor of interest are seeded in a microplate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the N-benzyl phenethylamine agonist are added to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G 5-HT2A Receptor Signaling Pathway NBOMe N-Benzyl Phenethylamine HT2AR 5-HT2A Receptor NBOMe->HT2AR Binds to Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: 5-HT2A receptor activation by an N-benzyl phenethylamine.

G General Workflow for NBOMe Synthesis and Screening cluster_synthesis Synthesis cluster_screening Pharmacological Screening Phenethylamine Substituted Phenethylamine ReductiveAmination Reductive Amination Phenethylamine->ReductiveAmination Benzaldehyde Substituted Benzaldehyde Benzaldehyde->ReductiveAmination NBOMe_product N-Benzyl Phenethylamine ReductiveAmination->NBOMe_product Purification Purification & Characterization NBOMe_product->Purification BindingAssay Radioligand Binding Assay Purification->BindingAssay FunctionalAssay Functional Assay (e.g., Ca2+ Flux) Purification->FunctionalAssay DataAnalysis Data Analysis (Ki, EC50) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis

References

Confirming the Structure of Synthesized N-(2,3,4-Trimethoxybenzyl)propan-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of synthesized N-(2,3,4-Trimethoxybenzyl)propan-2-amine. It offers a comparative analysis with a structurally related alternative, N-(3,4,5-Trimethoxybenzyl)propan-2-amine, and includes detailed experimental protocols and supporting data to aid in the validation of the target molecule.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound is typically achieved through a reductive amination reaction between 2,3,4-trimethoxybenzaldehyde and propan-2-amine. The subsequent structural confirmation relies on a suite of spectroscopic techniques to ensure the desired molecular structure has been obtained.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Reductive Amination Reductive Amination 2,3,4-Trimethoxybenzaldehyde->Reductive Amination Propan-2-amine Propan-2-amine Propan-2-amine->Reductive Amination Crude Product Crude Product Reductive Amination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Structure Confirmed Structure Confirmed Mass Spectrometry->Structure Confirmed IR Spectroscopy->Structure Confirmed NMR Spectroscopy->Structure Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparative Analysis of Spectroscopic Data

This section compares the expected analytical data for this compound with that of a closely related isomer, N-(3,4,5-Trimethoxybenzyl)propan-2-amine. The differing substitution pattern on the aromatic ring will lead to distinct and measurable differences in their respective spectra.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment This compound Predicted Chemical Shift (δ, ppm)N-(3,4,5-Trimethoxybenzyl)propan-2-amine Predicted Chemical Shift (δ, ppm)
(CH₃)₂CH-1.10 (d, 6H)1.12 (d, 6H)
(CH₃)₂CH -2.85 (sept, 1H)2.88 (sept, 1H)
Ar-CH₂ -N3.70 (s, 2H)3.68 (s, 2H)
-OCH₃ (C4)3.86 (s, 3H)3.85 (s, 6H, C3 & C5)
-OCH₃ (C3)3.88 (s, 3H)3.83 (s, 3H, C4)
-OCH₃ (C2)3.90 (s, 3H)-
Ar-H (C5)6.65 (d, 1H)6.55 (s, 2H)
Ar-H (C6)6.95 (d, 1H)-
-NH -1.5-2.5 (br s, 1H)1.5-2.5 (br s, 1H)
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Assignment This compound Predicted Chemical Shift (δ, ppm)N-(3,4,5-Trimethoxybenzyl)propan-2-amine Predicted Chemical Shift (δ, ppm)
(C H₃)₂CH-22.522.8
(CH₃)₂C H-48.048.5
Ar-C H₂-N52.056.0
-OC H₃ (C4)56.056.2 (C3 & C5)
-OC H₃ (C3)60.860.9 (C4)
-OC H₃ (C2)61.5-
Ar-C (C5)107.0105.0
Ar-C (C1)125.0135.0
Ar-C (C6)124.0105.0
Ar-C (C3)142.0153.0
Ar-C (C4)151.0137.0
Ar-C (C2)152.5153.0
Table 3: Predicted IR and Mass Spectrometry Data
Technique This compound Predicted DataN-(3,4,5-Trimethoxybenzyl)propan-2-amine Predicted Data
IR (cm⁻¹) 3300-3400 (N-H stretch, weak), 2960-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1280, 1090 (C-O stretch)3300-3400 (N-H stretch, weak), 2960-2850 (C-H stretch), 1590, 1510 (C=C aromatic stretch), 1250, 1125 (C-O stretch)
Mass Spec (m/z) 239 (M⁺), 224 (M-15), 181 (M-58), 166, 151239 (M⁺), 224 (M-15), 181 (M-58), 166

Detailed Experimental Protocols

Synthesis of this compound (Reductive Amination)
  • Reaction Setup: To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq) in methanol (0.5 M) is added propan-2-amine (1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the purified product is prepared on a salt plate (NaCl or KBr).

  • Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The purified sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph.

  • Ionization: Electron ionization (EI) is typically used.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.

Logical Relationship for Structural Confirmation

The confirmation of the target structure is a process of deductive reasoning based on the correlation of data from multiple analytical techniques.

G Hypothesized Structure Hypothesized Structure Mass Spec Mass Spec Hypothesized Structure->Mass Spec predicts IR Spec IR Spec Hypothesized Structure->IR Spec predicts NMR Spec NMR Spec Hypothesized Structure->NMR Spec predicts Correct Molecular Weight Correct Molecular Weight Mass Spec->Correct Molecular Weight confirms Presence of N-H and C-O bonds Presence of N-H and C-O bonds IR Spec->Presence of N-H and C-O bonds confirms Correct number and type of protons and carbons Correct number and type of protons and carbons NMR Spec->Correct number and type of protons and carbons confirms Confirmed Structure Confirmed Structure Correct Molecular Weight->Confirmed Structure Presence of N-H and C-O bonds->Confirmed Structure Correct number and type of protons and carbons->Confirmed Structure

Caption: Logical flow for the confirmation of the chemical structure using spectroscopic methods.

Safety Operating Guide

Safe Disposal of N-(2,3,4-Trimethoxybenzyl)propan-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Prior to handling N-(2,3,4-Trimethoxybenzyl)propan-2-amine for disposal, ensure all relevant personnel are familiar with the potential hazards associated with substituted benzylamines. These may include skin and eye irritation, and potential toxicity. Adherence to the following personal protective equipment (PPE) and handling guidelines is essential.

Personal Protective Equipment (PPE) & HandlingSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Handling Avoid generating dust or aerosols. Prevent contact with skin and eyes.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.

Step 2: Waste Accumulation

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.

Step 3: Preparing for Disposal

  • Once the waste container is full or is ready for disposal, ensure the cap is securely fastened.

  • Complete a hazardous waste tag or label as required by your institution's Environmental Health and Safety (EHS) department. This label typically includes the chemical name, quantity, and hazard information.

Step 4: Arranging for Pickup and Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash, as this is illegal and environmentally harmful.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select a Designated, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Satellite Accumulation Area with Secondary Containment seal->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(2,3,4-Trimethoxybenzyl)propan-2-amine. The following guidance is based on the safety profiles of structurally similar compounds, including 2,3,4-Trimethoxybenzaldehyde, (4-Isopropoxy-3-methoxybenzyl)amine, and Tribenzylamine. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on the potential hazards associated with analogous compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear chemical safety goggles or a face shield.[1]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are vital to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust or vapor.

  • Handle in a well-ventilated area or under a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][3]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from heat and sources of ignition.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Waste Compound: Dispose of as hazardous waste. Do not allow it to enter the environment.[4]

  • Contaminated Packaging: Triple rinse and dispose of in accordance with regulations.

Experimental Workflow: General Handling Procedure

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (or analogous compound data) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Weigh and dispense the compound C->D E Decontaminate work surfaces D->E F Dispose of waste according to regulations E->F G Doff and dispose of/clean PPE F->G H Wash hands thoroughly G->H

Caption: A flowchart outlining the key steps for safely handling the chemical.

References

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